Sucrose 4,6-Methyl Orthoester
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C15H26O12 |
|---|---|
Molekulargewicht |
398.36 g/mol |
IUPAC-Name |
(4aR,6R,7R,8R,8aS)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
InChI |
InChI=1S/C15H26O12/c1-14(22-2)23-4-7-11(26-14)9(19)10(20)13(24-7)27-15(5-17)12(21)8(18)6(3-16)25-15/h6-13,16-21H,3-5H2,1-2H3/t6-,7-,8-,9-,10-,11-,12+,13-,14?,15+/m1/s1 |
InChI-Schlüssel |
GPHQAYOJGDRUCF-NPKNDJINSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
"Sucrose 4,6-Methyl Orthoester" synthesis from sucrose and trimethyl orthoacetate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Sucrose (B13894) 4,6-Methyl Orthoester from sucrose and trimethyl orthoacetate. This process is a key step in the selective modification of sucrose, a versatile and readily available starting material for the synthesis of a variety of valuable compounds, including intermediates for the artificial sweetener sucralose. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a visualization of the reaction workflow.
Core Synthesis Protocol
The synthesis of Sucrose 4,6-Methyl Orthoester involves the acid-catalyzed reaction of sucrose with trimethyl orthoacetate. This reaction selectively protects the 4- and 6-hydroxyl groups of the glucose moiety within the sucrose molecule, forming a cyclic orthoester.
Experimental Protocols
Method 1: General Laboratory Scale Synthesis [1]
This protocol is adapted from the procedure described in US Patent 4,889,928 A.
-
Dissolution: Dissolve sucrose (3.42 g, 10 mmol) in dimethylformamide (DMF, 27.5 ml).
-
Reactant Addition: To the solution, add trimethyl orthoacetate (1.91 ml, 15 mmol, 1.5 molar equivalents).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (25 mg).
-
Reaction: Stir the mixture at ambient temperature for one hour.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of n-butanol/ethanol/water (5:3:2). The product, this compound, should have an Rf value of approximately 0.62, while sucrose has an Rf of 0.40.
-
Neutralization: Once the reaction is complete, neutralize the solution using an Amberlite IRA-93(OH-) ion exchange resin.
-
Filtration and Concentration: Filter the solution to remove the resin and evaporate the filtrate in vacuo to obtain the product as a clear, colorless syrup.
Method 2: Modified Protocol with Methanol (B129727) Removal [2]
This protocol, adapted from Chinese Patent CN105254684A, aims to improve the reaction yield by removing the methanol byproduct.
-
Dissolution: Dissolve sucrose (80.0 g, 0.234 mol) in 600 ml of DMF in a three-necked flask with stirring. Heat to 75 °C to ensure complete dissolution, then cool to 55-65 °C.
-
Initial Reactant and Catalyst Addition: Add trimethyl orthoacetate (equivalent to 70-95% of the molar amount of sucrose) and p-toluenesulfonic acid (e.g., 0.32 g for 0.187 mol of trimethyl orthoacetate).
-
Reaction and Methanol Removal: Maintain the reaction at 50-65 °C. Periodically apply a vacuum (e.g., -0.098 MPa) to remove the methanol generated during the reaction.
-
Supplemental Reactant Addition: After partial removal of methanol, add a small amount of additional trimethyl orthoacetate to drive the reaction to completion.
-
Work-up: Once the reaction is complete, the product can be further processed or isolated as described in Method 1.
Quantitative Data Summary
The following tables summarize the key quantitative data from the cited experimental protocols.
Table 1: Reactant and Catalyst Quantities
| Parameter | Method 1 (US4889928A)[1] | Method 2 (CN105254684A)[2] |
| Sucrose | 3.42 g (10 mmol) | 80.0 g (0.234 mol) |
| Trimethyl Orthoacetate | 1.91 ml (15 mmol) | 22.4 g - 25.3 g (0.187 - 0.211 mol) |
| Molar Ratio (Orthoester:Sucrose) | 1.5 : 1 | 0.8 : 1 to 0.9 : 1 (initial) |
| Solvent (DMF) | 27.5 ml | 600 ml |
| Catalyst (p-TSA) | 25 mg | 0.32 g - 0.48 g |
Table 2: Reaction Conditions and Outcomes
| Parameter | Method 1 (US4889928A)[1] | Method 2 (CN105254684A)[2] |
| Temperature | Ambient | 50 - 65 °C |
| Reaction Time | 1 hour | ~1.5 hours |
| Key Feature | Simple, ambient temperature | Methanol removal to improve yield |
| Reported Yield | Not explicitly stated for the orthoester, but the reaction is described as "virtually complete". | High conversion of sucrose is claimed. |
| Product Form | Clear, colorless syrup | Not specified, but likely a syrup in DMF. |
Reaction Workflow and Mechanism
The synthesis of this compound proceeds through a well-defined reaction pathway. The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Proposed mechanism for the acid-catalyzed synthesis of this compound.
Spectroscopic Data
Conclusion
The synthesis of this compound from sucrose and trimethyl orthoacetate is a straightforward and efficient method for the selective protection of the 4- and 6-hydroxyl groups of the glucose unit. The reaction can be performed under mild conditions and can be optimized by removing the methanol byproduct to drive the reaction to completion. This intermediate is a valuable building block for the synthesis of other sucrose derivatives, highlighting the importance of this reaction in carbohydrate chemistry and its applications in the development of new products.
References
An In-depth Technical Guide to Sucrose 4,6-Methyl Orthoester: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucrose (B13894) 4,6-Methyl Orthoester, a synthetic derivative of sucrose, serves as a key intermediate in modern carbohydrate chemistry. Its strategic importance lies in its utility as a protected form of sucrose, enabling selective chemical modifications at other positions of the sucrose molecule. This is particularly crucial in the multi-step synthesis of valuable compounds such as sucrose 6-esters, which are precursors to the high-intensity sweetener, sucralose. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Sucrose 4,6-Methyl Orthoester, along with relevant experimental protocols.
Chemical Structure and Properties
This compound is characterized by the formation of a cyclic orthoester linking the 4- and 6-hydroxyl groups of the glucose moiety of sucrose with a methyl group. This structural modification imparts increased stability under acidic conditions compared to sucrose itself.[1]
Systematic Name: (4aR,6R,7R,8R,8aS)-6-(((2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-2-methoxy-2-methylhexahydropyrano[3,2-d][2][3]dioxine-7,8-diol[2]
Synonyms:
-
beta-D-Fructofuranosyl 4,6-O-(1-methoxyethylidene)-alpha-D-glucopyranoside
Structure:
Caption: Chemical structure of the glucose moiety of this compound.
Quantitative Data
Precise quantitative data for this compound is not extensively reported in publicly available literature. However, a Certificate of Analysis for a commercial sample provides some key information.[2] Furthermore, data for the closely related hexaacetate derivative of "Sucrose methyl 4,6-orthoacetate" offers valuable insights.[4]
| Property | Value | Notes |
| Chemical Formula | C₁₅H₂₆O₁₂ | [1][2] |
| Molecular Weight | 398.36 g/mol | [1][2][5] |
| CAS Number | 116015-72-6 | [1][2] |
| Appearance | White solid | [1] |
| Solubility | Soluble in water, methanol, and acetone | [1] |
| Chromatographic Purity | >90% | As per a representative Certificate of Analysis[2] |
| ¹H-NMR | Conforms to structure | As per a representative Certificate of Analysis[2] |
| Mass Spectrum | Conforms to structure | As per a representative Certificate of Analysis[2] |
Data for Sucrose Methyl 4,6-Orthoacetate Hexaacetate (a related compound): [4]
| Property | Value |
| Melting Point | 79-81 °C |
| Specific Rotation [α]D | +61.0° (c 2.0, CHCl₃) |
| Mass Spectrum Fragment | M⁺ -OCH₃ = 619 |
Experimental Protocols
The synthesis of this compound is primarily achieved through the acid-catalyzed reaction of sucrose with a trialkyl orthoester, most commonly trimethyl orthoacetate. This reaction selectively protects the 4- and 6-hydroxyl groups of the glucose unit.
Synthesis of this compound
This protocol is adapted from methodologies described in patent literature.[4]
Materials:
-
Sucrose (dried)
-
Dimethylformamide (DMF, anhydrous)
-
Trimethyl orthoacetate
-
p-Toluenesulfonic acid (catalyst)
-
Amberlite IRA-93(OH⁻) ion exchange resin or other suitable basic resin for neutralization
-
Toluene (B28343) (for co-evaporation)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve dry sucrose in anhydrous dimethylformamide (DMF). A typical concentration is around 1 gram of sucrose per 8 mL of DMF.
-
To this solution, add trimethyl orthoacetate (approximately 1.5 molar equivalents relative to sucrose).
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., ~7 mg per gram of sucrose).
-
Stir the reaction mixture at ambient temperature. The reaction is typically complete within one hour.[4] Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a mobile phase of n-butanol:ethanol:water, 5:3:2).
-
Upon completion, neutralize the reaction mixture by adding a basic ion exchange resin (e.g., Amberlite IRA-93(OH⁻)). Stir until the pH is neutral.
-
Filter the mixture to remove the ion exchange resin.
-
Evaporate the filtrate in vacuo to obtain the crude this compound as a clear, colorless syrup.
-
For further purification, the syrup can be co-evaporated with toluene to remove residual DMF.
Caption: Experimental workflow for the synthesis of this compound.
Hydrolysis to Sucrose Monoesters
This compound is a valuable intermediate because its mild acidic hydrolysis yields a mixture of sucrose 4-acetate and sucrose 6-acetate. The subsequent treatment with a base isomerizes the 4-acetate to the thermodynamically more stable 6-acetate, providing a high yield of the desired product.
Materials:
-
This compound
-
Water
-
Pyridine (B92270) or other suitable organic base
Procedure:
-
Dissolve the crude this compound in water.
-
Adjust the pH to approximately 5 if necessary, using a dilute acid.
-
Stir the solution at ambient temperature for one to two hours to effect hydrolysis. Monitor the formation of sucrose 4-acetate and sucrose 6-acetate by HPLC.[4]
-
After hydrolysis, add a suitable base such as pyridine to the aqueous solution to promote the acyl migration from the 4-position to the 6-position.
-
Stir the basic solution until the isomerization is complete, as monitored by TLC or HPLC.
Caption: Reaction pathway from this compound to Sucrose 6-Acetate.
Conclusion
This compound is a pivotal, yet often overlooked, intermediate in synthetic carbohydrate chemistry. While detailed public data on its specific physical and spectral properties are scarce, its synthesis and subsequent conversion to valuable sucrose derivatives are well-established in principle. The methodologies outlined in this guide provide a foundational understanding for researchers and professionals working in drug development and the synthesis of carbohydrate-based molecules. Further detailed characterization of this compound would be a valuable contribution to the field.
References
A Technical Guide to Sucrose 4,6-Methyl Orthoester: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Sucrose (B13894) 4,6-Methyl Orthoester, a key intermediate in carbohydrate chemistry. The document details its chemical properties, including its CAS number and molecular weight, and presents established experimental protocols for its synthesis and subsequent hydrolysis. The primary application of this orthoester as a precursor in the synthesis of the artificial sweetener sucralose (B1001) is discussed in depth. Furthermore, its broader utility in glycobiology and as a reference standard in analytical chemistry is explored. This guide aims to serve as a valuable resource for professionals in the fields of chemical research, drug development, and food science by consolidating critical technical data and procedural information.
Core Properties of Sucrose 4,6-Methyl Orthoester
This compound is a cyclic acetal (B89532) derivative of sucrose. The formation of the orthoester linkage at the 4 and 6 positions of the glucose moiety serves as a protective group strategy, enabling selective modification of other hydroxyl groups on the sucrose molecule.
| Property | Value | Reference |
| CAS Number | 116015-72-6 | [1] |
| Molecular Formula | C₁₅H₂₆O₁₂ | [1] |
| Molecular Weight | 398.36 g/mol | [1] |
| Synonyms | beta-D-Fructofuranosyl 4,6-O-(1-methoxyethylidene)-alpha-D-glucopyranoside | |
| Appearance | White solid | |
| Solubility | Soluble in water, methanol (B129727), and acetone |
Synthesis of this compound
The synthesis of this compound is primarily achieved through two established methods, both of which involve the acid-catalyzed reaction of sucrose with an appropriate reagent in an inert solvent.
Synthesis via Trialkyl Orthoester
A common method for the preparation of this compound involves the reaction of sucrose with a trialkyl orthoester, such as trimethyl orthoacetate, in the presence of an acid catalyst.
Experimental Protocol:
-
Dissolution: Dissolve sucrose in an inert organic solvent, such as dimethylformamide (DMF).
-
Reaction: In the presence of a catalytic amount of a strong acid like p-toluenesulfonic acid, add trimethyl orthoacetate to the sucrose solution. The reaction typically proceeds at a temperature range of 50 to 65°C.
-
Methanol Removal: During the reaction, methanol is generated as a byproduct. Intermittent vacuum can be applied to remove the methanol, driving the reaction to completion.
-
Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, the acid catalyst is neutralized. The product can then be isolated and purified.
This process is a key step in the production of sucrose-6-acetate, an important intermediate for sucralose.
Synthesis via Ketene (B1206846) Acetal
An alternative synthetic route utilizes the reaction of sucrose with a ketene acetal, for instance, 1,1-dimethoxyethene. This method is reported to provide high yields of the desired orthoester.
Experimental Protocol:
-
Reaction Setup: In an inert organic solvent like dimethylformamide, dissolve sucrose.
-
Catalyst and Reagent Addition: Add an acid catalyst, such as p-toluenesulfonic acid or pyridinium (B92312) chloride, to the solution, followed by the addition of the ketene acetal (e.g., 1,1-dimethoxyethene).
-
Reaction Conditions: The reaction is typically carried out at ambient temperature.
-
Purification: Following the completion of the reaction, the product is purified, often using column chromatography on silica (B1680970) gel.
Key Applications
The primary and most well-documented application of this compound is as a crucial intermediate in the multi-step synthesis of sucralose, a widely used artificial sweetener.
Intermediate in Sucralose Synthesis
The synthesis of sucralose requires the selective chlorination of the hydroxyl groups at the 4, 1', and 6' positions of the sucrose molecule. The formation of the 4,6-methyl orthoester protects the hydroxyl groups at the 4 and 6 positions of the glucose unit, allowing for the targeted modification of the remaining hydroxyls.
The overall workflow from this compound to sucralose involves the following key transformations:
Experimental Protocol for Hydrolysis and Isomerization:
-
Hydrolysis: The this compound is subjected to mild acidic hydrolysis. This can be achieved by adding a controlled amount of water to the reaction mixture after the orthoester formation is complete. This step yields a mixture of sucrose-4-ester and sucrose-6-ester.
-
Isomerization: A base, such as tert-butylamine, is then added to the mixture. This catalyzes the migration of the acyl group from the 4-position to the 6-position, converting the sucrose-4-ester into the desired sucrose-6-ester.
Role in Glycobiology Research
As a derivative of sucrose, this compound finds use as a biochemical reagent in the field of glycobiology.[2] This area of study focuses on the structure, synthesis, and biological functions of saccharides. The ability to selectively protect certain hydroxyl groups makes this compound a useful tool for the synthesis of more complex carbohydrate structures for research purposes.
Analytical Reference Standard
This compound is also utilized as a reference standard in analytical chemistry.[3] Its purity and well-defined structure make it suitable for the development and validation of analytical methods, such as those used for quality control in the production of sucralose and related compounds.[3]
Characterization Data
The structural confirmation of this compound is typically achieved through spectroscopic methods. A certificate of analysis for a commercially available sample indicates that its structure is confirmed by ¹H-NMR and Mass Spectrometry, with a chromatographic purity of over 90%.
Future Perspectives
The chemistry of sucrose and its derivatives continues to be an active area of research. While the primary application of this compound is currently in the synthesis of sucralose, its role as a selectively protected carbohydrate building block suggests potential for its use in the synthesis of other functionalized sucrose derivatives for applications in materials science, drug delivery, and as probes for studying biological systems. Further research into the enzymatic synthesis of sucrose esters may also open up new, more environmentally friendly routes to this and related compounds.[4][5]
References
The Chemistry of Sweet Protection: An In-depth Guide to the Acid-Catalyzed Formation of Sucrose 4,6-Methyl Orthoester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acid-catalyzed formation of Sucrose (B13894) 4,6-Methyl Orthoester, a key intermediate in the synthesis of valuable sucrose derivatives. This document details the reaction mechanism, presents quantitative data from various experimental protocols, and outlines the methodologies for its synthesis.
Introduction
Sucrose, a readily available and inexpensive disaccharide, possesses eight hydroxyl groups with varying reactivities. This complex structure presents a significant challenge for regioselective modifications. The formation of a cyclic orthoester, specifically the Sucrose 4,6-Methyl Orthoester, at the glucose moiety offers an elegant solution for the simultaneous protection of the C4 and C6 hydroxyl groups. This protection strategy is a critical step in the synthesis of various sucrose-based compounds, including the high-intensity sweetener sucralose. The reaction is typically achieved by treating sucrose with a trialkyl orthoester, such as trimethyl orthoacetate, or a ketene (B1206846) acetal (B89532) in the presence of an acid catalyst. The selectivity for the 4,6-hydroxyl groups is a key feature of this reaction, driven by the favorable formation of a stable six-membered ring.
Reaction Mechanism
The acid-catalyzed formation of this compound from sucrose and trimethyl orthoacetate proceeds through a series of equilibrium steps. The mechanism, illustrated below, is initiated by the protonation of the orthoester, followed by nucleophilic attack by the hydroxyl groups of sucrose.
The key steps in the mechanism are:
-
Protonation of the Orthoester: The acid catalyst protonates one of the methoxy (B1213986) groups of trimethyl orthoacetate, making it a good leaving group.
-
Formation of a Dioxolenium-like Carbocation: Loss of a molecule of methanol generates a highly reactive dioxolenium-like carbocation.
-
Nucleophilic Attack by Sucrose: The C4 hydroxyl group of the glucose unit in sucrose acts as a nucleophile, attacking the carbocation to form a hemiacetal intermediate.
-
Second Protonation and Methanol Elimination: Another methoxy group on the intermediate is protonated and subsequently eliminated as methanol, forming an oxocarbenium ion.
-
Intramolecular Cyclization: The C6 hydroxyl group of the same glucose unit attacks the oxocarbenium ion in an intramolecular fashion, leading to the formation of the six-membered cyclic orthoester.
-
Deprotonation: Loss of a proton regenerates the acid catalyst and yields the final product, this compound.
The regioselectivity for the 4,6-hydroxyl groups is attributed to the thermodynamic stability of the resulting six-membered bicyclic system fused to the glucopyranose ring.
Quantitative Data
The following tables summarize quantitative data from various reported experimental protocols for the synthesis of this compound.
Table 1: Reaction Conditions and Yields
| Reactant (Sucrose) | Reagent | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 eq | Trimethyl Orthoacetate (1.5 eq) | p-TsOH (cat.) | DMF | RT | 1 | ~Near Quantitative | [1] |
| 1 eq | 1,1-Dimethoxyethene (2 eq) | p-TsOH (cat.) | DMF | RT | - | High Yield | |
| 1 eq | Trimethyl Orthoacetate (1.25 eq) | p-TsOH (0.05 eq) | DMF | 20-22 | 3 | Not specified | [1] |
p-TsOH: p-Toluenesulfonic acid, DMF: Dimethylformamide, RT: Room Temperature
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is a generalized representation based on commonly cited laboratory procedures.
Materials:
-
Sucrose
-
Trimethyl orthoacetate
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous Dimethylformamide (DMF)
-
Neutralizing agent (e.g., pyridine, triethylamine, or a basic ion-exchange resin)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolution: In a clean, dry flask, dissolve sucrose in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). Gentle heating may be required to facilitate dissolution.
-
Addition of Reagents: To the sucrose solution, add trimethyl orthoacetate followed by a catalytic amount of p-toluenesulfonic acid.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (sucrose) is consumed.
-
Neutralization: Once the reaction is complete, neutralize the acid catalyst by adding a suitable base (e.g., pyridine or triethylamine) or by stirring with a basic ion-exchange resin.
-
Filtration: If a solid neutralizing agent is used, filter the mixture to remove it.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DMF.
-
Product Isolation: The resulting residue is the this compound, typically obtained as a clear, colorless syrup. Further purification, if necessary, can be performed using column chromatography.
Logical Relationships
The formation of the this compound is a crucial step in a multi-step synthesis, particularly for the production of sucralose. The logical flow of this process is outlined below.
This pathway highlights the strategic importance of the orthoester as a protecting group. Its formation allows for subsequent selective manipulations of the sucrose molecule, which would otherwise be challenging due to the presence of multiple hydroxyl groups with similar reactivity.
Conclusion
The acid-catalyzed formation of this compound is a highly efficient and regioselective reaction of significant importance in synthetic carbohydrate chemistry. A thorough understanding of its mechanism, coupled with optimized experimental protocols, enables the effective protection of the C4 and C6 hydroxyl groups of sucrose. This, in turn, facilitates the synthesis of a wide range of valuable sucrose derivatives for applications in the food, pharmaceutical, and materials science industries. This guide provides the foundational knowledge for researchers and professionals working in these fields to effectively utilize this key chemical transformation.
References
The Genesis of Sucrose Orthoesters: A Technical Chronicle of Discovery and Synthesis
For Immediate Release
This technical guide provides an in-depth exploration of the discovery and seminal synthesis of sucrose (B13894) orthoesters, a unique class of carbohydrate derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry, offering a detailed account of the foundational synthetic methodologies, quantitative data, and the strategic importance of these compounds as regioselective protecting groups.
Introduction: A Tale of Selective Protection
The chemistry of sucrose, a disaccharide composed of glucose and fructose, presents a formidable challenge to synthetic chemists due to its eight hydroxyl groups of varying reactivity. The quest for methods to selectively modify specific hydroxyl groups has been a driving force in carbohydrate chemistry. A significant breakthrough in this area was the discovery and development of sucrose orthoesters, particularly the cyclic 4,6-orthoacylates. These compounds serve as crucial intermediates, allowing for the regioselective protection of the 4- and 6-hydroxyl groups of the glucopyranosyl moiety of sucrose. This targeted protection was a pivotal step in the efficient synthesis of valuable sucrose derivatives, most notably the high-intensity sweetener, sucralose.
Discovery and First Synthesis: The Advent of Sucrose 4,6-Orthoacylates
While the broader field of sucrose ester chemistry dates back to the late 19th century, the specific synthesis of sucrose orthoesters is a more recent development, primarily driven by the need for selective derivatization. The key discovery was the acid-catalyzed reaction of sucrose with trialkyl orthoesters. This reaction, surprisingly, leads to the formation of a cyclic 4,6-orthoester in good yield, with a notable absence of other isomers.[1] These novel 4,6-orthoesters of sucrose were identified as valuable intermediates for the preparation of sucrose 6-esters.[1]
The first described synthesis involves the reaction of sucrose with a trialkyl orthoester, such as trimethyl orthoacetate, in an inert organic solvent like dimethylformamide (DMF) in the presence of a strong acid catalyst, typically p-toluenesulfonic acid.[1] This reaction proceeds efficiently at ambient temperatures.[1] An alternative route was later discovered involving the direct reaction of sucrose with a ketene (B1206846) acetal, such as 1,1-dimethoxyethene, which can provide the sucrose methyl 4,6-orthoacetate in near-quantitative yield.[2]
The logical workflow for the utilization of sucrose orthoesters as synthetic intermediates is depicted below.
Experimental Protocols for First Synthesis
The following sections detail the methodologies for the key experiments in the synthesis of sucrose orthoesters and their subsequent conversion.
Synthesis of Sucrose Methyl 4,6-Orthoacetate
This protocol is based on the reaction of sucrose with trimethyl orthoacetate.[1]
Materials:
-
Sucrose (dried)
-
Trimethyl orthoacetate
-
p-Toluenesulfonic acid
-
Dimethylformamide (DMF)
-
Amberlite IRA-93 (OH⁻ form) ion-exchange resin
Procedure:
-
Dissolve sucrose (1.0 molar equivalent) in DMF.
-
Add trimethyl orthoacetate (1.1 to 1.5 molar equivalents) to the solution.[1]
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture at ambient temperature (20-22 °C) for approximately 1 to 3 hours.[1] The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1]
-
Upon completion, neutralize the solution using Amberlite IRA-93 (OH⁻ form) ion-exchange resin.
-
Filter the mixture to remove the resin.
-
Evaporate the filtrate in vacuo to obtain the sucrose methyl 4,6-orthoacetate as a clear, colorless syrup.[1]
The reaction mechanism for the acid-catalyzed formation of the 4,6-orthoester is proposed to proceed as follows:
Hydrolysis of Sucrose Methyl 4,6-Orthoacetate to a Mixture of Monoesters
This protocol describes the mild acidic hydrolysis of the orthoester.[1][3]
Materials:
-
Sucrose methyl 4,6-orthoacetate
-
Water or an inert polar organic solvent containing water
Procedure:
-
Dissolve the sucrose methyl 4,6-orthoacetate syrup in water to achieve a solution with a pH of approximately 5.[1]
-
Alternatively, add water (3 to 10 molar equivalents based on the sucrose ester) to the DMF solution from the previous step without neutralization.[3]
-
Allow the reaction to proceed at ambient temperature for 1 to 2 hours.[1]
-
The progress of the hydrolysis can be monitored by HPLC, which will show the formation of sucrose 4-acetate and sucrose 6-acetate.[1]
Quantitative Data Summary
The following tables summarize the quantitative data reported for the synthesis of sucrose orthoesters and their subsequent reactions.
Table 1: Reaction Conditions for Sucrose Methyl 4,6-Orthoacetate Synthesis [1][4]
| Parameter | Value | Reference |
| Reactants | ||
| Sucrose | 1.0 molar equivalent | [1] |
| Trimethyl orthoacetate | 1.1 - 1.5 molar equivalents | [1] |
| Catalyst | ||
| p-Toluenesulfonic acid | Catalytic amount | [1] |
| Solvent | ||
| Dimethylformamide (DMF) | Sufficient to dissolve sucrose | [1] |
| Reaction Conditions | ||
| Temperature | 20 - 22 °C (ambient) | [1] |
| Reaction Time | 1 - 3 hours | [1] |
Table 2: Product Distribution after Mild Acidic Hydrolysis of Sucrose Methyl 4,6-Orthoacetate [5]
| Compound | Approximate Ratio |
| Sucrose 4-acetate | 49% |
| Sucrose 6-acetate | 43% |
| Sucrose | 7% |
Table 3: Spectroscopic Data for Sucrose Methyl 4,6-Orthoacetate Hexaacetate [5]
| Data Type | Key Signals and Assignments |
| ¹H NMR (CDCl₃) | δ 5.66 (d, 1H, H-1), 3.29 (s, 3H, -OMe), 1.45 (s, 3H, -Me) |
| Mass Spectrum (EI) | m/e 651 (MH⁺), 619 (MH⁺ - MeOH) |
Conclusion: A Gateway to Novel Sucrose Derivatives
The discovery and synthesis of sucrose orthoesters, particularly the 4,6-orthoacylates, represent a significant advancement in carbohydrate chemistry. This methodology provides a robust and regioselective means of protecting two key hydroxyl groups on the glucose moiety of sucrose, thereby opening up synthetic pathways for the targeted modification of other positions. The detailed experimental protocols and quantitative data presented herein offer a valuable resource for researchers and scientists working on the synthesis of complex carbohydrate derivatives for applications in drug development, food science, and materials science. The legacy of this discovery continues to influence the design of synthetic strategies for the creation of novel and functional sucrose-based molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US5440026A - Process for the preparation of sucrose 6-esters - Google Patents [patents.google.com]
- 4. Recent studies on reaction pathways and applications of sugar orthoesters in synthesis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4889928A - Sucrose alkyl 4,6-orthoacylates - Google Patents [patents.google.com]
An In-depth Technical Guide to the Characterization of Sucrose 4,6-Methyl Orthoester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characterization of "Sucrose 4,6-Methyl Orthoester." Due to the limited availability of specific experimental data for this exact compound in public literature, this document outlines the expected spectroscopic characteristics based on the analysis of the parent molecule, sucrose (B13894), and related orthoesters. It also includes a comprehensive experimental protocol for its synthesis and characterization.
Introduction
This compound is a synthetic derivative of sucrose where the hydroxyl groups at the 4 and 6 positions of the glucose moiety are protected as a cyclic methyl orthoester. This modification can be a key step in the regioselective synthesis of more complex sucrose derivatives, which are of interest in various fields, including drug delivery and materials science. Accurate characterization using spectroscopic methods is crucial to confirm the structure and purity of the synthesized compound.
Spectroscopic Data for Characterization
Table 1: Expected ¹H NMR Spectroscopic Data
| Proton | Expected Chemical Shift (ppm) | Notes |
| Anomeric H (H-1) | ~5.4 | Expected to be a doublet, similar to sucrose.[1][2] |
| Sucrose backbone | 3.4 - 4.2 | Complex multiplet region for the remaining sugar protons.[1][2] |
| Orthoester -OCH₃ | ~3.2 - 3.4 | A singlet corresponding to the three methoxy (B1213986) protons. |
| Orthoester -C-CH₃ | ~1.6 - 1.8 | A singlet for the methyl group on the orthoester carbon (if it were an orthoacetate). For a simple methyl orthoester, this signal is absent. |
Table 2: Expected ¹³C NMR Spectroscopic Data
| Carbon | Expected Chemical Shift (ppm) | Notes |
| Orthoester Carbon | ~120 - 125 | A quaternary carbon signal characteristic of the orthoester group. |
| Anomeric C (C-1) | ~92-94 | Similar to the glucosyl C-1 in sucrose.[3][4] |
| Anomeric C (C-2') | ~104-106 | Similar to the fructosyl C-2 in sucrose.[3][4] |
| Sucrose backbone | 60 - 85 | Region for the other carbon atoms of the sucrose skeleton.[3][4] |
| Orthoester -OCH₃ | ~50 - 52 | Signal for the methoxy carbon. |
Table 3: Expected IR Spectroscopic Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| O-H Stretch | 3200 - 3600 | Broad band, characteristic of the remaining free hydroxyl groups on the sucrose backbone.[5][6][7][8][9] |
| C-H Stretch | 2850 - 3000 | Aliphatic C-H stretching.[5][6] |
| C-O Stretch (Orthoester) | 1000 - 1200 | Strong bands associated with the C-O bonds of the orthoester and the glycosidic linkage. |
| Fingerprint Region | < 1000 | Complex pattern of signals characteristic of the molecule. |
Experimental Protocols
The synthesis of sucrose alkyl 4,6-orthoesters can be achieved by reacting sucrose with a trialkyl orthoester in the presence of an acid catalyst.[10]
Synthesis of this compound
-
Materials:
-
Sucrose (dried under vacuum)
-
Trimethyl orthoacetate (or another suitable trimethyl orthoester)
-
Anhydrous Dimethylformamide (DMF)
-
p-Toluenesulfonic acid (catalyst)
-
Triethylamine (for neutralization)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexane (B92381) (for chromatography elution)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dried sucrose in anhydrous DMF.
-
Add trimethyl orthoacetate to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.[10]
-
Once the reaction is complete, neutralize the acid catalyst by adding a few drops of triethylamine.
-
Remove the DMF under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent, to isolate the this compound.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the synthesis and characterization of this compound.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000258) [hmdb.ca]
- 2. Sucrose(57-50-1) 1H NMR [m.chemicalbook.com]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000258) [hmdb.ca]
- 4. Sucrose(57-50-1) 13C NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sucrose(57-50-1) IR Spectrum [chemicalbook.com]
- 8. Sucrose – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]
- 9. Sucrose [webbook.nist.gov]
- 10. US4889928A - Sucrose alkyl 4,6-orthoacylates - Google Patents [patents.google.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Sucrose 4,6-Methyl Orthoester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of Sucrose (B13894) 4,6-Methyl Orthoester, a key intermediate in the selective modification of sucrose. The formation of the 4,6-orthoester allows for the protection of the 4- and 6-hydroxyl groups of the glucopyranosyl moiety, enabling regioselective reactions at other positions. This protocol outlines two primary methods: the reaction of sucrose with a trialkyl orthoester and the reaction with a ketene (B1206846) acetal, both catalyzed by a strong acid in an inert solvent. These methods are highly efficient, offering a direct and high-yield route to the desired product. This document includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
Sucrose, a readily available and inexpensive disaccharide, presents a significant challenge in synthetic chemistry due to its eight hydroxyl groups with similar reactivities. Selective modification of sucrose is crucial for the synthesis of valuable derivatives, including non-caloric sweeteners like sucralose. The use of protecting groups is a fundamental strategy to achieve regioselectivity. The formation of a 4,6-orthoester on the glucose unit of sucrose is a particularly useful approach as it protects two primary hydroxyl groups, paving the way for further functionalization of the remaining hydroxyls. This protocol details the synthesis of Sucrose 4,6-Methyl Orthoester, a versatile intermediate for various synthetic transformations.
Experimental Protocols
Two effective methods for the synthesis of this compound are presented below.
Method 1: Reaction with Trialkyl Orthoester
This method involves the direct reaction of sucrose with a trialkyl orthoester, such as trimethyl orthoacetate, in the presence of an acid catalyst.
Materials:
-
Sucrose
-
Trimethyl orthoacetate
-
Dimethylformamide (DMF), anhydrous
-
p-Toluenesulfonic acid (catalytic amount)
-
Ion exchange resin (for neutralization)
-
Silica (B1680970) gel for column chromatography
-
Acetone (B3395972) (for elution)
Procedure:
-
Dissolve sucrose (3.42 g) in anhydrous dimethylformamide (27.5 ml).[1]
-
To this solution, add trimethyl orthoacetate (1.91 ml).[1]
-
Add a catalytic amount of p-toluenesulfonic acid (25 mg).[1]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within one hour.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture using a suitable ion exchange resin.
-
Filter the mixture to remove the resin.
-
Evaporate the filtrate under vacuum to obtain the crude product as a clear, colorless syrup.[1]
-
Purify the residue by silica gel column chromatography, eluting with 1-2% aqueous acetone to isolate the this compound.[2]
Method 2: Reaction with Ketene Acetal
This alternative and high-yield method utilizes a ketene acetal, such as 1,1-dimethoxyethene (B1580634).
Materials:
-
Sucrose
-
1,1-Dimethoxyethene
-
Dimethylformamide (DMF), anhydrous
-
p-Toluenesulfonic acid (catalytic amount) or pyridinium (B92312) chloride
-
Silica gel for column chromatography
-
Acetone (for elution)
Procedure:
-
Dissolve sucrose in anhydrous dimethylformamide.
-
Add 1,1-dimethoxyethene to the solution.[2]
-
Introduce a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid or pyridinium chloride.[2]
-
Stir the reaction at room temperature. This reaction is reported to proceed in near-quantitative yield.[2]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the catalyst.
-
Remove the solvent under reduced pressure.
-
The resulting residue can be purified by silica gel column chromatography using an aqueous acetone gradient to yield the pure this compound.[2]
Data Presentation
The following table summarizes the quantitative data associated with the synthesis of this compound.
| Method | Reactants | Solvent | Catalyst | Reaction Time | Yield | Reference |
| Trialkyl Orthoester | Sucrose, Trimethyl orthoacetate | DMF | p-Toluenesulfonic acid | ~1 hour | High | [1] |
| Ketene Acetal | Sucrose, 1,1-Dimethoxyethene | DMF | p-Toluenesulfonic acid | Not specified | Near quantitative | [2] |
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of Sucralose via a Sucrose 4,6-Methyl Orthoester Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step protocol for the chemical synthesis of sucralose (B1001) from sucrose (B13894), proceeding through a key Sucrose 4,6-Methyl Orthoester intermediate. This method offers a regioselective approach to obtaining the desired chlorinated sucrose derivative.
Synthetic Strategy Overview
The synthesis of sucralose via the orthoester route is a multi-step process designed to selectively chlorinate the 4, 1', and 6' positions of sucrose. The key to this selectivity lies in the temporary protection of the 4- and 6-hydroxyl groups of the glucose moiety as a methyl orthoester. This intermediate is then converted to sucrose-6-acetate, which undergoes chlorination, followed by deacetylation to yield the final product, sucralose.
The overall synthetic pathway can be summarized in three main stages:
-
Stage 1: Protection of Sucrose and Formation of Sucrose-6-Acetate via a this compound Intermediate.
-
Stage 2: Chlorination of Sucrose-6-Acetate to yield Sucralose-6-Acetate.
-
Stage 3: Deacetylation of Sucralose-6-Acetate to afford Sucralose.
Below is a graphical representation of the experimental workflow:
Caption: Experimental workflow for the synthesis of sucralose.
Experimental Protocols and Data
Stage 1: Synthesis of Sucrose-6-Acetate via a this compound Intermediate
This stage involves the formation of a cyclic orthoester intermediate from sucrose, which is then hydrolyzed and isomerized to yield sucrose-6-acetate.
Protocol:
-
Orthoester Formation:
-
In a suitable reaction vessel, dissolve sucrose in anhydrous N,N-dimethylformamide (DMF).
-
To this solution, add trimethyl orthoacetate and a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by HPLC.
-
-
Hydrolysis:
-
Once the formation of the this compound is complete, add water to the reaction mixture to induce mild acidic hydrolysis of the orthoester ring.
-
Continue stirring at room temperature. This will yield a mixture of sucrose-4-acetate and sucrose-6-acetate.
-
-
Isomerization:
-
To the mixture of monoesters, add a base such as tert-butylamine (B42293) to catalyze the migration of the acetyl group from the 4-position to the 6-position.
-
Stir the reaction mixture at ambient temperature until the isomerization is complete, as indicated by HPLC analysis.
-
The resulting solution containing sucrose-6-acetate can be concentrated and used directly in the next step or purified.
-
Quantitative Data for Sucrose-6-Acetate Synthesis [1][2]
| Parameter | Value |
| Reactants | |
| Sucrose | 80.0 g (0.234 mol) |
| N,N-Dimethylformamide (DMF) | 600 mL |
| Trimethyl Orthoacetate | 22.4 g - 25.3 g (0.187 mol - 0.211 mol) |
| p-Toluenesulfonic Acid (catalyst) | 0.32 g - 0.48 g |
| Water (for hydrolysis) | 37 g |
| tert-Butylamine (for isomerization) | 1.2 g |
| Reaction Conditions | |
| Orthoester Formation Temperature | 55 - 60 °C |
| Orthoester Formation Time | 0.5 - 1 h |
| Hydrolysis Temperature | 30 °C |
| Hydrolysis Time | 1 h |
| Isomerization Temperature | 30 °C |
| Isomerization Time | 3 h |
| Yield | |
| Molar Yield of Sucrose-6-Acetate | 79.9% - 85.0% |
Stage 2: Chlorination of Sucrose-6-Acetate
In this stage, the hydroxyl groups at the 4, 1', and 6' positions of sucrose-6-acetate are selectively replaced with chlorine atoms.
Protocol:
-
Dissolve the sucrose-6-acetate obtained from Stage 1 in anhydrous DMF.
-
In a separate vessel, prepare a solution of a chlorinating agent, such as thionyl chloride in 1,1,2-trichloroethane.
-
Under an inert atmosphere and with cooling (ice bath), slowly add the chlorinating agent solution to the sucrose-6-acetate solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC or HPLC until completion.
-
Cool the reaction mixture and neutralize it with a weak base, such as aqueous ammonia.
-
Extract the product, sucralose-6-acetate, with a suitable organic solvent.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
Quantitative Data for Chlorination of Sucrose-6-Acetate [3][4]
| Parameter | Value |
| Reactants | |
| Sucrose-6-Acetate | 10 g |
| Anhydrous DMF | 100 mL |
| Thionyl Chloride | 23 mL |
| 1,1,2-Trichloroethane | 43 mL |
| Reaction Conditions | |
| Initial Temperature | 0 - 5 °C (ice bath) |
| Reflux Temperature | ~115 °C |
| Reflux Time | 1.5 h |
| Yield | |
| Yield of crude Sucralose-6-Acetate | ~59% |
Stage 3: Deacetylation of Sucralose-6-Acetate to Sucralose
The final step is the removal of the 6-acetate protecting group to yield sucralose.
Protocol:
-
Dissolve the crude sucralose-6-acetate from Stage 2 in methanol.
-
Add a catalytic amount of a base, such as sodium methoxide, to the solution.
-
Stir the mixture at a moderately elevated temperature (e.g., 40-50 °C).
-
Monitor the deacetylation reaction by TLC or HPLC.
-
Once the reaction is complete, neutralize the mixture.
-
Remove the solvent under reduced pressure.
-
The crude sucralose can be purified by recrystallization from a suitable solvent system (e.g., water).
Quantitative Data for Deacetylation of Sucralose-6-Acetate [5][6]
| Parameter | Value |
| Reactants | |
| Sucralose-6-Acetate | 20 g |
| Methanol | 70 mL |
| Sodium Methoxide (catalyst) | Catalytic amount |
| Reaction Conditions | |
| Temperature | 40 - 50 °C |
| Reaction Time | 2 - 4 h |
| Yield | |
| Yield of Sucralose | >95% |
| Purity of Sucralose (after recrystallization) | >98% |
Signaling Pathways and Logical Relationships
The logical progression of the synthesis is dictated by the strategic use of a protecting group. The orthoester formation selectively blocks the most reactive primary hydroxyl at C6 and the adjacent secondary hydroxyl at C4. Subsequent controlled hydrolysis and isomerization unmask the C4 hydroxyl while leaving the C6 hydroxyl protected as an acetate. This allows for the desired chlorination at C4 and the other two primary hydroxyls at C1' and C6'. The final deacetylation step then reveals the C6 hydroxyl group to yield sucralose.
Below is a diagram illustrating the logical relationship of the key transformations:
Caption: Logical flow of the sucralose synthesis.
References
- 1. CN105254684A - Preparation method of sucrose-6-acetate - Google Patents [patents.google.com]
- 2. US4889928A - Sucrose alkyl 4,6-orthoacylates - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CN102964397B - Chlorination method for industrial production of sucralose-6-acetate - Google Patents [patents.google.com]
- 5. Sucralose synthesis - chemicalbook [chemicalbook.com]
- 6. US7932380B2 - Process for the preparation of sucralose - Google Patents [patents.google.com]
Application Notes and Protocols: Purification of Sucrose 4,6-Methyl Orthoester by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of Sucrose (B13894) 4,6-Methyl Orthoester, a key intermediate in synthetic carbohydrate chemistry, utilizing silica (B1680970) gel column chromatography. The methodology described herein is designed to efficiently separate the target compound from reaction byproducts and unreacted starting materials. This protocol is applicable for researchers in glycobiology, medicinal chemistry, and drug development who require high-purity sucrose derivatives.
Introduction
Sucrose 4,6-Methyl Orthoester is a valuable protected form of sucrose, often employed in the synthesis of complex carbohydrates and glycoconjugates. Its purification is a critical step to ensure the integrity and success of subsequent reactions. Column chromatography, particularly using silica gel, is a robust and widely used technique for the purification of such polar organic molecules.[1][2][3] This application note outlines a standard procedure for the purification of this compound by flash column chromatography, a technique that utilizes positive pressure to accelerate solvent flow and improve separation efficiency.[4][5]
Chromatographic Parameters
The successful separation of this compound is dependent on the appropriate selection of the stationary and mobile phases. Silica gel is the recommended stationary phase due to its polarity and effectiveness in separating carbohydrate derivatives.[6][7] The mobile phase composition is critical and should be optimized to achieve a good separation, ideally with a retention factor (Rf) for the target compound in the range of 0.2-0.4 on a Thin Layer Chromatography (TLC) plate.
A common starting point for the elution of protected sucrose derivatives is a solvent system containing a mixture of a non-polar and a moderately polar solvent, such as hexane (B92381) and ethyl acetate (B1210297).[8] For more polar sucrose derivatives, such as orthoesters, a more polar solvent system may be required. A mixture of chloroform (B151607), methanol, acetone, and water has been shown to be effective for the separation of related sucrose carbonates and can be adapted for orthoesters.
Table 1: Summary of Chromatographic Conditions and Expected Results
| Parameter | Recommended Value/Range | Expected Outcome |
| Stationary Phase | Silica Gel (60-120 mesh) | Good retention and separation of polar compounds. |
| Mobile Phase (Eluent) | Gradient: 100% Chloroform to Chloroform:Methanol (95:5 v/v) | Elution of the target compound with good separation from impurities. |
| Retention Factor (Rf) | 0.25 - 0.35 (in Chloroform:Methanol 95:5) | Optimal migration on the column for good separation. |
| Typical Yield | 80-90% | High recovery of the purified product. |
| Purity (by HPLC/NMR) | >95% | High purity of the isolated this compound. |
| Flow Rate | 10-15 mL/min (for a 50g column) | Efficient separation within a reasonable timeframe. |
Experimental Workflow
The overall workflow for the purification of this compound by column chromatography is depicted below.
Caption: Workflow for the purification of this compound.
Detailed Experimental Protocol
Materials:
-
Crude this compound
-
Silica Gel (60-120 mesh)
-
Chloroform (ACS grade or higher)
-
Methanol (ACS grade or higher)
-
Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
Staining solution (e.g., p-anisaldehyde or potassium permanganate)
-
Rotary evaporator
Procedure:
-
Column Preparation:
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand over the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% chloroform or a hexane/ethyl acetate mixture). The amount of silica should be about 50 times the weight of the crude product.
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.
-
Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed.
-
Wash the column with 2-3 column volumes of the initial eluent, ensuring the solvent level does not drop below the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent to obtain a free-flowing powder, and then carefully adding this powder to the top of the prepared column.[4]
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb into the silica bed by draining the eluent until the liquid level just reaches the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin the elution with a low polarity solvent and gradually increase the polarity (gradient elution). For example, start with 100% chloroform and slowly increase the percentage of methanol.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect the eluate in fractions of a predetermined volume (e.g., 10-20 mL) in separate test tubes or flasks.
-
-
Fraction Analysis:
-
Monitor the separation by spotting small aliquots of the collected fractions onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., the eluting solvent or a slightly more polar one).
-
Visualize the spots using a suitable stain and heating. Carbohydrate-containing compounds often appear as distinct spots.
-
Identify the fractions containing the pure this compound based on their Rf values.
-
-
Isolation of the Purified Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure.
-
The purified this compound will be obtained as a solid or a viscous oil.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR spectroscopy or HPLC.
-
Troubleshooting
-
Poor Separation: If the compounds elute too quickly, decrease the polarity of the eluent. If they move too slowly or not at all, increase the eluent polarity.
-
Cracked or Channeled Column: This is often due to improper packing. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
-
Broad Bands: This can be caused by overloading the column with too much sample or using too much solvent to dissolve the initial sample.
By following this detailed protocol, researchers can effectively purify this compound, ensuring high-quality material for their downstream applications in research and development.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. rnlkwc.ac.in [rnlkwc.ac.in]
- 3. selekt.biotage.com [selekt.biotage.com]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. orgsyn.org [orgsyn.org]
- 6. Liquid chromatography of sugars on silica-based stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. teledynelabs.com [teledynelabs.com]
- 8. brainly.com [brainly.com]
Application Notes and Protocols: "Sucrose 4,6-Methyl Orthoester" in the Preparation of Sucrose-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucrose (B13894), a readily available and biocompatible disaccharide, presents a versatile platform for the development of novel biodegradable polymers. By chemically modifying the hydroxyl groups of sucrose, it is possible to create monomers that can be polymerized into materials with a wide range of properties and applications, particularly in the biomedical field. One such promising monomer is Sucrose 4,6-Methyl Orthoester . This cyclic monomer can undergo ring-opening polymerization to yield sucrose-based poly(ortho esters), a class of polymers known for their biodegradability and pH-sensitive hydrolysis.[1] These characteristics make them excellent candidates for controlled drug delivery systems, where the polymer matrix can be designed to degrade and release an encapsulated therapeutic agent in a predictable manner.[1][2][3]
These application notes provide detailed protocols for the synthesis of this compound and its subsequent polymerization. Furthermore, it includes a summary of the characterization of the resulting polymers and their potential applications in drug delivery, supported by quantitative data from relevant studies.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of sucrose with a trialkyl orthoester, such as trimethyl orthoacetate, in the presence of an acid catalyst. This reaction selectively forms a cyclic orthoester at the 4 and 6 positions of the glucose unit of sucrose.[2]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of the closely related sucrose methyl 4,6-orthoacetate.[2]
Materials:
-
Sucrose (dried under vacuum)
-
Trimethyl orthoacetate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
p-Toluenesulfonic acid (catalyst)
-
Anion exchange resin (e.g., Amberlite IRA93(OH⁻))
-
Ethyl acetate (B1210297)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Vacuum evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 10 g of dried sucrose in 100 mL of anhydrous DMF under a nitrogen atmosphere.
-
Addition of Reagents: To the stirred solution, add 1.5 molar equivalents of trimethyl orthoacetate. Then, add a catalytic amount of p-toluenesulfonic acid (approximately 0.1% w/w of sucrose).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.[2]
-
Neutralization: Once the reaction is complete, neutralize the mixture by adding an anion exchange resin until the pH is neutral.
-
Filtration and Concentration: Filter the mixture to remove the resin. The filtrate is then concentrated under reduced pressure to remove the DMF, yielding a syrup.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane as the eluent.
-
Final Product: The fractions containing the pure this compound are combined and concentrated under vacuum to yield a clear, colorless syrup.
Diagram of the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Polymerization of this compound
Sucrose-based poly(ortho esters) can be synthesized via ring-opening polymerization (ROP) of the this compound monomer. This type of polymerization can be initiated by cationic initiators. The properties of the resulting polymer, such as molecular weight and polydispersity, can be controlled by adjusting the reaction conditions.
Experimental Protocol: Ring-Opening Polymerization
Materials:
-
This compound (monomer)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Cationic initiator (e.g., a protic acid or a Lewis acid)
-
Methanol (for termination)
-
Diethyl ether or hexane (for precipitation)
Equipment:
-
Schlenk flask or similar glassware for reactions under inert atmosphere
-
Magnetic stirrer
-
Syringes for transfer of anhydrous liquids
Procedure:
-
Monomer Preparation: The this compound monomer must be rigorously dried before use.
-
Reaction Setup: In a Schlenk flask under a nitrogen or argon atmosphere, dissolve the desired amount of the monomer in anhydrous DCM.
-
Initiation: Cool the solution to the desired temperature (e.g., 0 °C or room temperature) and add the cationic initiator via syringe.
-
Polymerization: Allow the reaction to proceed with stirring for a specified time. The polymerization time can vary from a few hours to several days depending on the initiator and temperature.
-
Termination: Terminate the polymerization by adding a small amount of methanol.
-
Isolation of Polymer: Precipitate the polymer by adding the reaction mixture dropwise to a non-solvent such as cold diethyl ether or hexane.
-
Purification and Drying: Collect the precipitated polymer by filtration or decantation, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Diagram of the Ring-Opening Polymerization Workflow
Caption: General workflow for the ring-opening polymerization.
Characterization of Sucrose-Based Poly(ortho esters)
The synthesized polymers should be thoroughly characterized to determine their molecular weight, structure, and thermal properties.
Table 1: Polymer Characterization Data
| Parameter | Method | Typical Values (for a related glucose poly(orthoester)) | Reference |
| Number-Average Molecular Weight (Mn) | Gel Permeation Chromatography (GPC) | ~6.9 kDa | [4] |
| Weight-Average Molecular Weight (Mw) | Gel Permeation Chromatography (GPC) | - | - |
| Polydispersity Index (PDI) | GPC (Mw/Mn) | - | - |
| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | Varies with polymer structure | [5] |
| Structural Confirmation | 1H NMR, 13C NMR, FT-IR | Characteristic peaks for the polymer backbone | [5] |
Note: Specific values for sucrose-based poly(ortho esters) will depend on the exact synthesis conditions and should be determined experimentally.
Application in Drug Delivery
Sucrose-based poly(ortho esters) are particularly attractive for drug delivery due to their biocompatibility and tunable degradation rates. The orthoester linkages in the polymer backbone are susceptible to hydrolysis, especially under acidic conditions, leading to the degradation of the polymer and the release of an encapsulated drug.[1][2] This pH-sensitivity can be exploited for targeted drug delivery to acidic microenvironments, such as tumors or sites of inflammation.
Table 2: pH-Dependent Degradation of a Glucose Poly(orthoester)
| pH | Half-life (t1/2) in hours | Reference |
| 6.0 | 0.9 | [4] |
| 5.0 | 0.6 | [4] |
| 4.0 | 0.2 | [4] |
The release of a therapeutic agent from a poly(ortho ester) matrix typically follows a surface erosion mechanism, which can provide a near zero-order release profile.[3]
Table 3: Drug Release Characteristics from a Poly(ortho ester) Matrix
| Drug | Release Profile | Factors Influencing Release | Reference |
| 5-Fluorouracil (B62378) | Near zero-order release by an erosion process | Polymer composition (diol/diol-lactate ratio), drug loading | [6] |
Conclusion
This compound is a valuable monomer for the synthesis of novel sucrose-based poly(ortho esters). These polymers exhibit promising characteristics for applications in the field of drug development, particularly for controlled release formulations. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis, characterization, and application of these biocompatible and biodegradable materials. Further optimization of the polymerization process and in-depth studies of the drug release kinetics from these specific sucrose-based polymers will be crucial for their translation into clinical applications.
References
- 1. Polyorthoester - CD Bioparticles [cd-bioparticles.net]
- 2. US4889928A - Sucrose alkyl 4,6-orthoacylates - Google Patents [patents.google.com]
- 3. Controlled drug release from poly(ortho esters) — A surface eroding polymer: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. US5440026A - Process for the preparation of sucrose 6-esters - Google Patents [patents.google.com]
- 5. chimia.ch [chimia.ch]
- 6. In vitro drug release from self-catalyzed poly(ortho ester): case study of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Selective Deprotection of Sucrose 4,6-Methyl Orthoester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selective deprotection of Sucrose (B13894) 4,6-Methyl Orthoester. This procedure is a critical step in the synthesis of various sucrose derivatives, including the high-intensity sweetener sucralose. The primary method involves a mild acidic hydrolysis followed by a base-mediated acyl migration to selectively yield the sucrose 6-acylate.
Overview of the Deprotection Strategy
The selective deprotection of sucrose 4,6-methyl orthoester is a two-stage process designed to preferentially yield the sucrose 6-ester.
-
Stage 1: Mild Aqueous Acidic Hydrolysis: The initial step involves the hydrolysis of the orthoester under mild acidic conditions. This reaction cleaves the orthoester ring to produce a mixture of the corresponding sucrose 4- and 6-monoesters.[1][2]
-
Stage 2: Base-Catalyzed Acyl Migration: The subsequent treatment of the monoester mixture with a base induces the migration of the acyl group from the 4-position to the 6-position, leading to an enrichment of the desired sucrose 6-ester.[1]
This strategic approach is essential for directing the synthesis towards specific isomers of acylated sucrose.
Quantitative Data Summary
The following table summarizes the quantitative data from representative experiments for the preparation of sucrose-6-acetate, which involves the formation and subsequent deprotection of a sucrose orthoester intermediate.
| Parameter | Value (Example 1) | Value (Example 2) | Reference |
| Starting Material | |||
| Sucrose | 80.0 g (0.234 mol) | 80.0 g (0.234 mol) | [3] |
| Trimethyl Orthoacetate | 22.4 g (0.187 mol) | 25.3 g (0.211 mol) | [3] |
| Solvent (DMF) | 600 ml | 600 ml | [3] |
| Catalyst (p-toluenesulfonic acid) | 0.32 g | 0.48 g | [3] |
| Reaction Conditions (Orthoester Formation) | |||
| Temperature | 55 °C | 60 °C | [3] |
| Reaction Time | 1 h | 0.5 h | [3] |
| Hydrolysis Conditions | |||
| Water Added | 37 g | 37 g | [3] |
| Reaction Time | 1 h | 1 h | [3] |
| Temperature | 30 °C | 30 °C | [3] |
| Acyl Migration Conditions | |||
| Base (tert-Butylamine) | 1.2 g | 1.2 g | [3] |
| Water Added | 37 g | 37 g | [3] |
| Reaction Time | 3 h | 3 h | [3] |
| Temperature | 30 °C | 30 °C | [3] |
| Product & Yield | |||
| Product | Sucrose-6-acetate | Sucrose-6-acetate | [3] |
| Molar Yield | 83.3% | 85.0% | [3] |
Experimental Protocols
Formation of this compound
This protocol describes the initial formation of the this compound from sucrose.
Materials:
-
Sucrose
-
Dimethylformamide (DMF)
-
Trimethyl orthoacetate
-
p-Toluenesulfonic acid
Procedure:
-
In a three-necked flask, dissolve sucrose in DMF with stirring and heating to approximately 75 °C until complete dissolution.
-
Cool the solution to the desired reaction temperature (e.g., 55-60 °C).
-
Add trimethyl orthoacetate and p-toluenesulfonic acid to the solution.
-
Maintain the reaction at the set temperature with continuous stirring for the specified duration (e.g., 0.5-1 hour).
-
Monitor the reaction for the formation of the orthoester and the consumption of sucrose.
Selective Deprotection to Sucrose 6-Acetate
This protocol details the hydrolysis of the orthoester and the subsequent base-catalyzed acyl migration.
Materials:
-
Reaction mixture from section 3.1
-
Water
Procedure:
-
Cool the reaction mixture containing the this compound to 30 °C.
-
Add a measured amount of water to initiate the hydrolysis.
-
Stir the reaction mixture for approximately 1 hour at 30 °C to yield a mixture of sucrose-4-acetate and sucrose-6-acetate.
-
To the resulting mixture, add tert-butylamine and an additional amount of water.
-
Continue stirring at 30 °C for approximately 3 hours to facilitate the conversion of the 4-ester to the 6-ester.
-
Upon completion, the solvent can be removed under vacuum to obtain the crude product.
-
The final product, sucrose-6-acetate, can be purified using appropriate chromatographic techniques.
Visualized Workflow and Signaling Pathway
The following diagrams illustrate the logical workflow of the selective deprotection process.
References
Troubleshooting & Optimization
How to remove residual acid catalyst from "Sucrose 4,6-Methyl Orthoester" reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of "Sucrose 4,6-Methyl Orthoester," with a specific focus on the removal of residual acid catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of removing the acid catalyst after the reaction?
A1: It is crucial to remove the acid catalyst (e.g., p-toluenesulfonic acid) to quench the reaction and prevent the hydrolysis of the newly formed orthoester.[1][2] Orthoesters are sensitive to acidic conditions and can revert to the corresponding ester and alcohol in the presence of acid and water.[1][2] Neutralization of the acid is a critical step to ensure the stability and yield of the desired "this compound" product.
Q2: Which base should I use to neutralize the acid catalyst?
A2: The choice of base depends on the specific reaction conditions and the desired workup procedure. Common choices include:
-
Weak Organic Bases: Triethylamine (TEA) or pyridine (B92270) can be used to neutralize the acid in the organic phase.
-
Aqueous Inorganic Bases: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) is frequently used during liquid-liquid extraction to neutralize the acid and remove it into the aqueous layer.[3]
-
Solid Bases: In some non-aqueous workup procedures, a solid base like anhydrous sodium bicarbonate can be used.
Q3: My orthoester seems to be decomposing during the workup. What could be the cause?
A3: Decomposition of the orthoester during workup is often due to hydrolysis caused by residual acid in the presence of water.[1][4] To prevent this, ensure that the neutralization of the acid catalyst is complete before or during the addition of any aqueous solutions. It is advisable to perform the neutralization at a low temperature (e.g., 0 °C) to minimize the rate of any potential hydrolysis.
Q4: I am having trouble with emulsion formation during the aqueous wash. How can I resolve this?
A4: Emulsion formation is a common issue, especially when using polar aprotic solvents like DMF. Here are several strategies to break an emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[5][6]
-
Filtration through Celite: Filter the entire emulsified mixture through a pad of Celite. This can help to remove particulate matter that may be stabilizing the emulsion.[5][6]
-
Solvent Modification: If possible, remove the reaction solvent (e.g., DMF) under reduced pressure before the aqueous workup. The residue can then be redissolved in a less polar, water-immiscible solvent like ethyl acetate (B1210297) or dichloromethane (B109758) for extraction.[5][6]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can accelerate the separation of the layers.[7]
Q5: How can I effectively remove a high-boiling point solvent like DMF after neutralization?
A5: N,N-Dimethylformamide (DMF) is a polar, high-boiling point solvent that can be challenging to remove.[8][9] Here are a few techniques:
-
Azeotropic Distillation: Repeatedly adding and evaporating a solvent that forms an azeotrope with DMF, such as toluene (B28343), can effectively remove it under reduced pressure.[10][11]
-
Extensive Aqueous Washing: Washing the organic layer multiple times with water or brine can help to extract the DMF into the aqueous phase.[8][12] For every 5 mL of DMF, washing with 5 x 10 mL of water is a good rule of thumb.[12]
-
Lithium Chloride Wash: A wash with a 5% aqueous lithium chloride solution can also be effective in removing DMF.[12]
Troubleshooting Guide
This guide addresses specific issues that may arise during the removal of the acid catalyst.
| Problem | Possible Cause | Recommended Solution(s) |
| Low product yield after workup | Incomplete neutralization of the acid catalyst leading to product hydrolysis. | - Ensure the pH of the aqueous layer is neutral or slightly basic after the wash. - Perform the neutralization and washes at a lower temperature (0 °C). |
| Product is partially soluble in the aqueous phase. | - Back-extract the aqueous layers with the organic solvent to recover any dissolved product. - Use brine to "salt out" the organic product from the aqueous phase. | |
| Persistent emulsion during extraction | Use of a polar aprotic solvent like DMF. | - Add saturated NaCl solution (brine).[5][6] - Filter the mixture through a pad of Celite.[5][6] - If the problem persists, evaporate the reaction solvent and redissolve the residue in a different extraction solvent.[5][6] |
| Product contains residual acid catalyst | Insufficient washing or neutralization. | - Increase the number of washes with the basic aqueous solution. - Use a slightly more concentrated basic solution for the wash. |
| Difficulty removing DMF or DMSO | High boiling point and high polarity of the solvent. | - Co-evaporate with toluene under reduced pressure.[10][11] - Perform multiple washes with water or brine.[8][12] |
Experimental Protocols
Protocol 1: General Procedure for Acid Catalyst Removal using Liquid-Liquid Extraction
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. This minimizes the risk of product degradation during neutralization.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel containing the diluted reaction mixture. Swirl gently and vent the funnel frequently to release any evolved CO₂ gas. Continue adding the bicarbonate solution until the effervescence ceases and the aqueous layer is neutral or slightly basic (test with pH paper).
-
Extraction: Shake the separatory funnel vigorously, allowing the layers to separate. Drain the aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
Water (to remove any remaining bicarbonate and other water-soluble impurities).
-
Saturated aqueous sodium chloride (brine) to help remove residual water from the organic layer.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude "this compound."
Quantitative Data Summary
| Parameter | Typical Values | Notes |
| Acid Catalyst (p-TsOH) amount | Catalytic (e.g., 25 mg for 3.42 g sucrose) | The amount can vary based on the specific protocol.[10] |
| Neutralizing Agent (NaHCO₃) | Saturated aqueous solution | Added until pH is ~7-8. |
| Extraction Solvent Volume | Typically 2-3 times the volume of the reaction mixture | |
| Washing Solution Volume | Approximately equal to the volume of the organic layer |
Visual Guides
References
- 1. Ortho ester - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. US5440026A - Process for the preparation of sucrose 6-esters - Google Patents [patents.google.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Workup [chem.rochester.edu]
- 7. youtube.com [youtube.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. US10370398B2 - Liquid-liquid extraction of DMF - Google Patents [patents.google.com]
- 10. US4889928A - Sucrose alkyl 4,6-orthoacylates - Google Patents [patents.google.com]
- 11. CN105254684A - Preparation method of sucrose-6-acetate - Google Patents [patents.google.com]
- 12. chem.rochester.edu [chem.rochester.edu]
Preventing the formation of sucrose monoesters during "Sucrose 4,6-Methyl Orthoester" synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of "Sucrose 4,6-Methyl Orthoester." The focus is on preventing the unwanted formation of sucrose (B13894) monoesters and other byproducts.
Troubleshooting Guide: Minimizing Sucrose Monoester Formation
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on preventing the formation of sucrose monoesters.
| Problem | Potential Cause | Recommended Solution |
| Significant formation of sucrose monoesters alongside the desired orthoester. | Presence of water in the reaction mixture. | Ensure all reactants and solvents are anhydrous. Water can lead to the hydrolysis of the orthoester back to sucrose, which can then be esterified to form monoesters.[1] |
| Inappropriate reaction temperature. | Operate at the lowest effective temperature. While higher temperatures can increase the reaction rate, they may also promote the degradation of sucrose or favor the formation of thermodynamically more stable monoesters.[1][2] | |
| Incorrect molar ratio of reactants. | Use an appropriate excess of the orthoester reagent (e.g., trimethyl orthoacetate or 1,1-dimethoxyethene) to drive the equilibrium towards the formation of the this compound.[3][4] | |
| Suboptimal catalyst or catalyst concentration. | Use a suitable acid catalyst such as p-toluenesulphonic acid or pyridinium (B92312) chloride in a catalytic amount.[3][4] An excess of catalyst may promote side reactions. | |
| Low yield of this compound. | Inefficient mixing or heterogeneity. | Ensure efficient stirring and consider using a co-solvent to improve the miscibility of sucrose and the orthoester reagent.[1] |
| Insufficient reaction time. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.[1] | |
| Degradation of sucrose. | Conduct the reaction under a protective inert atmosphere (e.g., nitrogen) to minimize oxidative degradation, especially at elevated temperatures.[1] | |
| Formation of other byproducts (e.g., polyesters, caramelization). | High reaction temperature and prolonged reaction time. | Minimize both reaction time and temperature to prevent the degradation of sucrose and the formation of colored byproducts.[1] |
| Non-selective reaction conditions. | The use of specific reagents like ketene (B1206846) acetals (e.g., 1,1-dimethoxyethene) can lead to a more selective and higher yield of the desired orthoester compared to trialkyl orthoesters.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main methods for the preparation of this compound are:
-
Reaction with a trialkyl orthoester: This involves reacting sucrose with a trialkyl orthoester, such as trimethyl orthoacetate, in the presence of an acid catalyst in an inert organic solvent like dimethylformamide (DMF) or pyridine (B92270).[4]
-
Reaction with a ketene acetal: A more recent and often higher-yielding method involves the direct reaction of sucrose with a suitable ketene acetal, for example, 1,1-dimethoxyethene (B1580634), in the presence of a catalyst like p-toluenesulphonic acid.[3]
Q2: How can I prevent the hydrolysis of the formed this compound back to sucrose or its subsequent conversion to sucrose monoesters?
A2: The key is to maintain strictly anhydrous (water-free) conditions throughout the reaction and work-up process.[1] The presence of even trace amounts of water, especially under acidic conditions, can lead to the hydrolysis of the orthoester. The resulting mixture of 4- and 6-monoesters can be formed upon mild acidic hydrolysis of the orthoester.[3][4]
Q3: What is the role of the acid catalyst in the synthesis, and which one should I choose?
A3: The acid catalyst is essential for the reaction to proceed. It protonates the orthoester, making it more electrophilic and susceptible to attack by the hydroxyl groups of sucrose. Commonly used catalysts include p-toluenesulphonic acid and pyridinium chloride.[3][4] The choice of catalyst can influence the reaction rate and selectivity.
Q4: Can the choice of solvent affect the outcome of the reaction?
A4: Yes, the solvent plays a crucial role. An inert, polar, aprotic solvent like dimethylformamide (DMF) or pyridine is typically used to dissolve the sucrose and facilitate the reaction.[4] The solvent must be anhydrous to prevent side reactions.
Q5: How can I monitor the progress of the reaction to avoid over-running it and promoting side reactions?
A5: The progress of the reaction can be effectively monitored by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] This allows you to determine the point of maximum conversion to the desired orthoester and to quench the reaction before significant byproduct formation occurs.
Experimental Protocols
Synthesis of this compound using Trialkyl Orthoester [4]
-
Dissolve sucrose (3.42 g) in dimethylformamide (27.5 ml).
-
Add trimethyl orthoacetate (1.91 ml; 1.5 molar equivalents).
-
Add a catalytic amount of p-toluene sulphonic acid (25 mg).
-
Stir the reaction mixture at ambient temperature. The reaction is typically complete within one hour.
-
Monitor the reaction by TLC, observing the disappearance of sucrose and the formation of the product.
-
Upon completion, neutralize the catalyst (e.g., with a suitable ion exchange resin).
-
Filter the mixture and evaporate the filtrate under vacuum to recover the product as a clear, colorless syrup.
Synthesis of this compound using Ketene Acetal [3]
-
Dissolve sucrose in dry N,N-dimethylformamide (DMF).
-
Add 1,1-dimethoxyethene (a stoichiometric amount or a slight excess).
-
Add a catalytic amount of p-toluene sulphonic acid.
-
Stir the reaction at room temperature and monitor its progress. This method can provide near-quantitative yields of the desired sucrose methyl 4,6-orthoacetate.
Visualizing the Reaction Pathway
The following diagram illustrates the intended reaction for the synthesis of this compound and the competing side reaction that leads to the formation of sucrose monoesters.
Caption: Reaction pathway for this compound synthesis.
References
Improving the stability of "Sucrose 4,6-Methyl Orthoester" during storage
Welcome to the technical support center for "Sucrose 4,6-Methyl Orthoester." This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound during storage and experimentation. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Sucrose (B13894) 4,6-Methyl Orthoester?
A1: The stability of this compound is primarily influenced by three main factors:
-
Moisture: As an orthoester, the compound is highly susceptible to hydrolysis. The presence of water, even in trace amounts, can lead to the breakdown of the orthoester group.
-
pH: The orthoester linkage is particularly sensitive to acidic conditions, which catalyze its hydrolysis. Neutral to slightly basic conditions are generally preferred for enhanced stability. The glycosidic bond of the sucrose moiety is also susceptible to acid-catalyzed hydrolysis.
-
Temperature: Elevated temperatures can accelerate the rate of degradation, including hydrolysis and potentially other decomposition pathways.
Q2: What are the ideal storage conditions for this compound?
A2: To maximize shelf life, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to exclude moisture. It should be kept in a cool, dark, and dry place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.
Q3: What are the visible signs of degradation?
A3: While degradation may not always be visible, potential indicators include a change in the physical appearance of the solid (e.g., clumping, discoloration) or a change in the clarity or color of a solution. The most reliable way to assess degradation is through analytical techniques such as HPLC, TLC, or NMR spectroscopy.
Q4: Can I use this compound in aqueous solutions?
A4: Due to its sensitivity to hydrolysis, the use of this compound in aqueous solutions is challenging and generally not recommended for prolonged periods, especially under acidic conditions. If aqueous solutions are necessary, they should be prepared fresh, used immediately, and maintained at a neutral or slightly basic pH if possible.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected reaction byproducts observed in a non-aqueous reaction. | Presence of trace moisture in solvents or reagents. | Ensure all solvents and reagents are rigorously dried before use. Consider the use of molecular sieves. |
| Loss of starting material during workup. | Use of acidic aqueous solutions (e.g., acidic washes) during extraction. | Use neutral or slightly basic aqueous solutions (e.g., saturated sodium bicarbonate) for washes. Minimize contact time with any aqueous phase. |
| Inconsistent results between experiments. | Degradation of the stock solution of this compound. | Prepare stock solutions fresh for each experiment. If a stock solution must be stored, use an anhydrous aprotic solvent and store under an inert atmosphere at low temperature. |
| Broad peaks or multiple spots on TLC/HPLC analysis of a stored sample. | On-going degradation of the compound. | Re-purify the compound if necessary. For future storage, ensure proper inert and anhydrous conditions. |
Data on Storage Conditions
The following table summarizes the recommended storage conditions and the potential consequences of deviation. This data is based on the general stability of orthoesters and sucrose derivatives.
| Storage Parameter | Recommended Condition | Potential Consequences of Deviation |
| Temperature | 2-8°C (short-term) or -20°C (long-term) | Increased rate of hydrolysis and other degradation pathways at higher temperatures. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Presence of moisture and oxygen can lead to hydrolysis and oxidative degradation. |
| Light Exposure | Stored in the dark (amber vial) | Photodegradation may occur with prolonged exposure to light. |
| pH (in solution) | Neutral to slightly basic (if dissolution is required) | Rapid hydrolysis occurs under acidic conditions. |
Experimental Protocols
Protocol 1: Assessment of Storage Stability
Objective: To determine the stability of this compound under different storage conditions.
Methodology:
-
Divide a single batch of high-purity this compound into several samples.
-
Store the samples under a variety of conditions (e.g., room temperature/ambient humidity, 40°C/75% RH, 4°C/low humidity, -20°C/low humidity).
-
At specified time points (e.g., 0, 1, 3, 6 months), remove a sample from each storage condition.
-
Analyze the purity of each sample using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).
-
Quantify the amount of remaining this compound and any major degradation products.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound.
Methodology:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified period.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for a specified period.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Heat a solid sample of the compound at a high temperature (e.g., 80°C).
-
Photodegradation: Expose a solution of the compound to UV light.
-
Analyze the stressed samples by HPLC and Mass Spectrometry (MS) to identify and characterize the degradation products.
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Workflow for stability assessment of this compound.
Caption: Logical troubleshooting guide for stability issues.
Technical Support Center: Regioselective Hydrolysis of Sucrose 4,6-Methyl Orthoester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the regioselectivity of Sucrose (B13894) 4,6-Methyl Orthoester hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of hydrolyzing Sucrose 4,6-Methyl Orthoester?
The primary goal is to selectively remove the 4,6-orthoester protecting group to yield sucrose monoesters. This process is a key step in the regioselective synthesis of sucrose derivatives, such as sucrose-6-acetate, which is an important intermediate in the production of the high-intensity sweetener, sucralose.
Q2: What are the typical products of the hydrolysis of this compound under mild acidic conditions?
Mild acidic hydrolysis of the this compound (specifically, the orthoacetate) initially yields a mixture of sucrose 4-acetate and sucrose 6-acetate.[1][2] The reaction favors the formation of these two regioisomers due to the selective cleavage of the cyclic orthoester ring.
Q3: How can the regioselectivity of the hydrolysis be controlled to favor the 6-O-substituted product?
While the initial acidic hydrolysis produces a mixture of 4-O- and 6-O-esters, the regioselectivity can be controlled in a subsequent step.[1][2] By treating the mixture with a base, the acyl group from the 4-position migrates to the 6-position, which is thermodynamically more stable.[1] This isomerization process significantly increases the yield of the desired sucrose 6-ester.
Q4: What type of catalysts are used for the hydrolysis and subsequent isomerization?
For the initial hydrolysis of the orthoester, a mild acid catalyst is employed. A common choice is p-toluenesulfonic acid, which is often used in the formation of the orthoester and can be leveraged for the subsequent hydrolysis by the addition of water.[1][3] For the isomerization of the 4-O-acetate to the 6-O-acetate, an organic or water-soluble base is used. Tert-butylamine (B42293) is a frequently cited example.[1][2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 6-O-Acetate | Incomplete isomerization of the 4-O-acetate. | Ensure sufficient reaction time and appropriate concentration of the base (e.g., tert-butylamine) and water during the isomerization step. Monitor the reaction progress using HPLC to confirm the disappearance of the 4-O-acetate.[1] |
| The 6-O-ester is generally the more thermodynamically stable product, so allowing the reaction to reach equilibrium is key. | ||
| Incomplete Hydrolysis of the Orthoester | Insufficient water or reaction time for the hydrolysis step. | After the formation of the orthoester, ensure the addition of an adequate amount of water (typically 3 to 10 molar equivalents) and allow sufficient time for the hydrolysis to complete before initiating the isomerization.[2] Monitor by TLC or HPLC to confirm the disappearance of the starting orthoester.[1] |
| Presence of Unreacted Sucrose in Final Product | Incomplete initial formation of the this compound. | Optimize the orthoester formation step by ensuring anhydrous conditions and using an effective acid catalyst. Monitor the reaction progress by HPLC to ensure complete consumption of sucrose before proceeding to hydrolysis.[1] |
| Formation of Byproducts (e.g., degradation of sucrose) | Hydrolysis conditions are too harsh (e.g., acid concentration is too high, or temperature is elevated). | Use mild acidic conditions for the hydrolysis. The reaction is typically carried out at or near room temperature.[1] Avoid strong acids that could lead to the hydrolysis of the glycosidic bond of sucrose. |
| Difficulty in Product Isolation | Residual solvent (e.g., DMF) in the final product. | After the reaction is complete and the mixture is concentrated, use co-evaporation with a solvent like toluene (B28343) to effectively remove high-boiling solvents such as DMF.[1] |
Data Presentation
Table 1: Influence of Base and Water on Isomerization of Sucrose 4-Acetate to 6-Acetate
This table summarizes the effect of tert-butylamine and water concentration on the migration of the acetate (B1210297) group from the 4- to the 6-position over time.
| t-BuNH₂ (% by vol) | H₂O (% by vol) | Time (min) | Sucrose 4-Acetate (%) | Sucrose 6-Acetate (%) | Sucrose (%) |
| 1.25 | 5 | 0 | 31.6 | 56.4 | 12.0 |
| 1.25 | 5 | 30 | 25.0 | 62.8 | 12.2 |
| 1.25 | 5 | 120 | 10.1 | 76.8 | 13.0 |
| 1.25 | 5 | 180 | 6.4 | 80.2 | 13.3 |
| 2.5 | 5 | 0 | 31.3 | 56.9 | 11.8 |
| 2.5 | 5 | 30 | 18.5 | 67.5 | 14.0 |
| 2.5 | 5 | 60 | 9.2 | 75.3 | 15.5 |
| 2.5 | 5 | 135 | 3.2 | 80.6 | 16.1 |
| 2.5 | 10 | 0 | 37.5 | 52.5 | 9.9 |
| 2.5 | 10 | 30 | 13.4 | 76.2 | 10.4 |
| 2.5 | 10 | 60 | 2.1 | 86.9 | 11.0 |
Data adapted from patent US4889928A.[1]
Experimental Protocols
Protocol 1: One-Pot Synthesis of Sucrose-6-Acetate
This protocol describes a combined procedure for the formation of the sucrose 4,6-methyl orthoacetate, its hydrolysis, and subsequent isomerization to sucrose-6-acetate.[1]
-
Orthoester Formation:
-
Suspend sucrose (50 g) in dimethylformamide (DMF, 200 ml) in a suitable reaction vessel with stirring.
-
Add trimethyl orthoacetate (21 ml, 1.1 molar equivalents) and p-toluenesulfonic acid (300 mg) to the suspension at 20°C.
-
Continue stirring for approximately 2.5 hours. The reaction can be monitored by HPLC until the starting sucrose is consumed.
-
-
Hydrolysis:
-
To the clear solution from the previous step, add water (20 ml, 8 molar equivalents).
-
Stir the mixture for an additional 20 minutes at room temperature.
-
-
Isomerization:
-
Add tert-butylamine (5 ml) to the reaction mixture.
-
Continue stirring for 1 hour. The progress of the isomerization of the 4-acetate to the 6-acetate can be monitored by HPLC.
-
-
Work-up and Isolation:
-
Concentrate the reaction mixture under vacuum to a thick syrup.
-
Remove residual DMF by co-evaporation with toluene (2 x 200 ml).
-
The resulting crude sucrose-6-acetate is a thick, colorless syrup.
-
Visualizations
Caption: Reaction workflow for the synthesis of Sucrose 6-Acetate.
Caption: Troubleshooting logic for low yield of Sucrose 6-Acetate.
References
Challenges in the scale-up of "Sucrose 4,6-Methyl Orthoester" synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Sucrose (B13894) 4,6-Methyl Orthoester. Our aim is to address common challenges encountered during experimental scale-up and provide practical solutions.
Troubleshooting Guide
This guide is designed to help you navigate and resolve specific issues that may arise during the synthesis of Sucrose 4,6-Methyl Orthoester.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient catalyst. 4. Presence of moisture. 5. By-product (methanol) accumulation shifting equilibrium. | 1. Monitor the reaction progress using TLC or HPLC to ensure completion.[1] 2. Optimize the reaction temperature. A common range is ambient temperature to 65°C.[1][2] 3. Ensure a catalytic amount of a strong acid like p-toluenesulfonic acid is used.[1] 4. Use dried sucrose and anhydrous solvents (e.g., DMF).[1] 5. For larger scale reactions, consider removing methanol (B129727) under intermittent vacuum to drive the reaction forward.[2] |
| Presence of Unreacted Sucrose in the Final Product | 1. Short reaction time. 2. Inefficient mixing. 3. Insufficient amount of trimethyl orthoacetate. | 1. Extend the reaction time. Reactions are typically complete within 1-3 hours.[1] 2. Ensure vigorous stirring, especially if starting with a suspension of sucrose. 3. Use a slight excess of trimethyl orthoacetate. However, to improve cost-efficiency, some methods use slightly less orthoacetate than sucrose and focus on removing by-products to drive the reaction.[2][3] |
| Formation of Undesired By-products | 1. Reaction temperature is too high. 2. Prolonged reaction time after completion. 3. Non-selective catalyst. | 1. Maintain the recommended reaction temperature to avoid degradation or side reactions. 2. Quench the reaction once completion is confirmed by TLC or HPLC. 3. Use a selective acid catalyst like p-toluenesulfonic acid. |
| Difficulty in Product Purification | 1. Co-elution of product and unreacted sucrose. 2. Syrupy nature of the product. | 1. After neutralization, unreacted sucrose can be crystallized out from the reaction mixture by adding a low-polarity solvent.[3] 2. The product is often recovered as a clear, colorless syrup after evaporation of the solvent under vacuum.[1] For further purification, column chromatography on silica (B1680970) gel can be employed.[4] |
| Inconsistent Results Upon Scale-up | 1. Inefficient heat transfer in larger reaction vessels. 2. Inefficient removal of methanol at a larger scale. 3. Challenges in maintaining anhydrous conditions in a larger setup. | 1. Ensure adequate temperature control and monitoring throughout the larger reaction vessel. 2. Implement an efficient vacuum system for the removal of methanol.[2] 3. Thoroughly dry all glassware and ensure solvents are anhydrous before starting the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction time and temperature for the synthesis of this compound?
A1: The reaction is typically complete within one hour at ambient temperature.[1] However, some protocols suggest stirring at 50-65°C for up to 3 hours, particularly when driving the reaction to completion by removing methanol.[2]
Q2: Which solvent is most suitable for this synthesis?
A2: Anhydrous dimethylformamide (DMF) is a commonly used inert organic solvent for this reaction.[1][2] Pyridine can also be used.[1]
Q3: What type of catalyst is recommended?
A3: A strong acid catalyst is required. p-Toluenesulfonic acid is frequently used.[1][2] Pyridinium chloride or tosylate are also effective.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1] For TLC, a developing system such as n-BuOH/EtOH/H₂O (5:3:2) can be used, where sucrose has a lower Rf value than the product.[1]
Q5: How is the reaction typically neutralized?
A5: The reaction can be neutralized by using an ion-exchange resin, such as Amberlite IRA93(OH⁻).[1]
Q6: What is the appearance of the final product?
A6: After neutralization and evaporation of the solvent, this compound is typically obtained as a clear, colorless syrup.[1]
Q7: Is it necessary to use an excess of the orthoester reagent?
A7: While some methods use a slight molar excess of the trialkyl orthoester[1], other approaches aim to improve the utilization of the expensive orthoester by using a substoichiometric amount and removing the methanol by-product to drive the reaction to completion.[2]
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of Sucrose 4,6-Methyl Orthoacetate
This protocol is based on the method described in US Patent 4,889,928.[1]
Materials:
-
Sucrose (dried)
-
Anhydrous Dimethylformamide (DMF)
-
Trimethyl orthoacetate
-
p-Toluenesulfonic acid
-
Amberlite IRA93(OH⁻) ion-exchange resin
-
TLC plates (Silica gel)
-
Developing solvent: n-BuOH/EtOH/H₂O (5:3:2)
Procedure:
-
Dissolve 3.42 g of dried sucrose in 27.5 ml of anhydrous DMF in a clean, dry flask equipped with a magnetic stirrer.
-
To this solution, add 1.91 ml of trimethyl orthoacetate.
-
Add a catalytic amount (approximately 25 mg) of p-toluenesulfonic acid to the mixture.
-
Stir the reaction mixture at ambient temperature for one hour.
-
Monitor the reaction progress by TLC. The product should have a higher Rf value (approx. 0.62) than sucrose (approx. 0.40). The reaction is complete when only a trace amount of sucrose is visible.
-
Once the reaction is complete, add Amberlite IRA93(OH⁻) ion-exchange resin to neutralize the acid. Stir until the solution is neutral.
-
Filter the solution to remove the ion-exchange resin.
-
Evaporate the filtrate in vacuo to obtain the Sucrose 4,6-Methyl Orthoacetate as a clear, colorless syrup (approx. 4.0 g).
Data Presentation
| Parameter | Example 1: Lab Scale[1] | Example 2: Scaled-up with Methanol Removal[2] |
| Sucrose | 3.42 g | 80.0 g |
| Solvent (DMF) | 27.5 ml | 600 ml |
| Trimethyl Orthoacetate | 1.91 ml (1.5 Molar Eq.) | 23.9 g (0.85 Molar Eq. initially) |
| Catalyst (p-TSA) | 25 mg | 0.48 g |
| Temperature | Ambient | 55-60°C |
| Reaction Time | 1 hour | 0.5 hour initially, then further reaction after methanol removal |
| Key Process Step | Stirring at ambient temp. | Intermittent vacuum to remove methanol |
| Yield | Not explicitly stated as a percentage, but "virtually complete reaction" | Molar yield of subsequent sucrose-6-ester is 85.0% |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. US4889928A - Sucrose alkyl 4,6-orthoacylates - Google Patents [patents.google.com]
- 2. CN105254684A - Preparation method of sucrose-6-acetate - Google Patents [patents.google.com]
- 3. CN103864859A - Preparation method for sucralose - Google Patents [patents.google.com]
- 4. US5440026A - Process for the preparation of sucrose 6-esters - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Sucrose Protecting Groups: Sucrose 4,6-Methyl Orthoester vs. Alternatives
For researchers, scientists, and drug development professionals engaged in the intricate world of carbohydrate chemistry, the selective protection of sucrose's hydroxyl groups is a critical step in the synthesis of complex molecules and active pharmaceutical ingredients. This guide provides an objective comparison of the performance of the Sucrose (B13894) 4,6-Methyl Orthoester protecting group against other common alternatives, supported by experimental data and detailed protocols.
The unique structure of sucrose, with its eight hydroxyl groups of varying reactivity, presents a significant challenge for regioselective modification. The choice of an appropriate protecting group strategy is paramount to achieving desired synthetic outcomes with high yield and purity. This guide will delve into the characteristics, performance, and experimental considerations for the Sucrose 4,6-Methyl Orthoester and compare it with widely used protecting groups such as acetals, silyl (B83357) ethers, and benzyl (B1604629) ethers.
Performance Comparison of Sucrose Protecting Groups
The selection of a protecting group is dictated by several factors, including the desired regioselectivity, stability under various reaction conditions, and the ease and efficiency of both its introduction and removal. The following table summarizes the performance of different sucrose protecting groups based on available experimental data.
| Protecting Group | Target Hydroxyls | Protection Yield | Deprotection Conditions | Deprotection Yield | Key Advantages | Key Disadvantages |
| 4,6-Methyl Orthoester | 4, 6 (cyclic) | Near quantitative[1] | Mild acidic hydrolysis | High (e.g., subsequent product yield of 66% to 85.0%)[1][2] | High regioselectivity for 4,6-hydroxyls; stable to basic and neutral conditions; precursor for selective 6-O-acylation. | Requires specific orthoester or ketene (B1206846) acetal (B89532) reagents; sensitive to strong acids. |
| Isopropylidene (Acetal) | 4,6 and 1',2 (di-protection) | Not specified for sucrose | Acidic hydrolysis (e.g., 1% H₂SO₄, reflux) | >99% (for a galactose derivative) | Readily available reagents; stable to basic and neutral conditions. | Can be difficult to achieve mono-protection; may require harsh acidic conditions for removal. |
| TBDMS (Silyl Ether) | 6' (primary) | 95% | Fluoride (B91410) source (e.g., TBAF) or acidic conditions | High (often quantitative) | High selectivity for primary hydroxyls; mild deprotection conditions. | Can be labile to acidic conditions; potential for silicon migration. |
| Benzyl Ether | Per-O-benzylation | Up to 95% | Catalytic hydrogenolysis (e.g., Pd/C, H₂) | High (often quantitative) | Very stable to a wide range of conditions (acidic, basic, oxidative, reductive). | Requires harsh deprotection conditions (hydrogenolysis); regioselective protection is challenging. |
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for the successful implementation of protecting group strategies. Below are representative protocols for the synthesis and deprotection of the discussed sucrose protecting groups.
This compound
Protection (Synthesis): The formation of this compound can be achieved with high efficiency using a ketene acetal. A solution of sucrose (1.0 g; 2.9 mmol) in dimethylformamide (DMF, 10 ml) is treated with 1,1-dimethoxyethene (B1580634) (0.6 ml; 5.8 mmol) in the presence of a catalytic amount of p-toluenesulfonic acid (5 mg) and 5A molecular sieves (50 mg) under a nitrogen atmosphere at 0°C for 80 minutes, yielding the product in near quantitative amounts[1].
Deprotection (Hydrolysis to Sucrose-6-acetate): Following the formation of the orthoester, the reaction can be stopped by adding water (1 ml). The solution is then concentrated. The crude orthoester is treated with p-toluenesulfonic acid (5 mg) and a drop of water in DMF at room temperature for two hours. Subsequently, t-butylamine (1 ml) is added, and the solution is stirred overnight to facilitate acyl migration to the 6-position. This process can yield sucrose-6-acetate in a molar yield of approximately 66% based on the initial sucrose[1]. An alternative workup involves adding water to hydrolyze the orthoester, followed by the addition of tert-butylamine (B42293) and water to convert the resulting sucrose-4-ester into the desired sucrose-6-ester, with molar yields reported to be between 79.9% and 85.0%[2].
Isopropylidene Acetal
Protection (Di-O-isopropylidene sucrose): While a specific high-yielding protocol for the direct di-O-isopropylidenation of sucrose is not readily available in the provided context, the general procedure involves reacting sucrose with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst.
Deprotection: A general method for the deprotection of isopropylidene groups involves acidic hydrolysis. For example, a carbohydrate protected with isopropylidene groups can be suspended in 1% aqueous sulfuric acid and heated at reflux for 3 hours. After cooling and neutralization with sodium hydrogen carbonate, the deprotected sugar can be obtained in nearly quantitative yield after solvent removal[3].
tert-Butyldimethylsilyl (TBDMS) Ether
Protection (6'-O-TBDMS-sucrose): Selective silylation of the primary 6'-hydroxyl group of diisopropylidene sucrose has been reported with high efficiency. To a solution of 2,1′:4,6-di-O-diisopropylidene sucrose in a suitable solvent, tert-butyldimethylsilyl chloride (TBSCl) is added in the presence of an amine base like imidazole. This reaction can yield the 6′-O-TBS protected sucrose derivative in 95% yield.
Deprotection: The removal of the TBDMS group is typically achieved using a fluoride ion source. A common procedure involves treating the silyl ether with tetra-n-butylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (B95107) (THF). The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the reaction is quenched, and the product is isolated.
Benzyl Ether
Protection (Per-O-benzyl-sucrose): For the exhaustive benzylation of sucrose, 10 g of powdered sucrose is mixed with 10 g of sodium hydride in 300 ml of dimethylformamide. To this suspension, 34 ml of benzyl bromide is added while cooling with ice. The reaction is then stirred for 3 hours at room temperature. After quenching with methanol (B129727) and workup, the octa-O-benzylsucrose can be obtained in a yield of up to 95%[4].
Deprotection: The removal of benzyl ethers is most commonly achieved by catalytic hydrogenolysis. The benzylated sucrose derivative is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and stirred under a hydrogen atmosphere in the presence of a palladium catalyst, typically palladium on charcoal (Pd/C). The reaction proceeds until the benzyl groups are cleaved, yielding the deprotected sucrose.
Logical and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical workflows for the protection and deprotection of sucrose using the discussed protecting groups.
Caption: Workflow for Sucrose Protection and Deprotection Strategies.
Conclusion
The choice of a protecting group for sucrose is a nuanced decision that depends on the specific synthetic goal. The This compound stands out for its excellent regioselectivity in protecting the 4 and 6 hydroxyl groups, its stability under non-acidic conditions, and its utility as a precursor for the selective functionalization of the 6-position.
-
For selective modification at the 6-position , the 4,6-methyl orthoester strategy provides a clear advantage by enabling subsequent regioselective acylation.
-
For general protection , benzyl ethers offer superior stability but require harsh deprotection conditions that may not be suitable for sensitive substrates.
-
For selective protection of the primary 6'-hydroxyl , silyl ethers like TBDMS are highly effective and can be removed under mild conditions.
-
Acetal protecting groups are useful for the simultaneous protection of vicinal diols but may lack selectivity and require acidic conditions for removal.
Ultimately, the optimal protecting group strategy will be determined by the overall synthetic route, the compatibility with other functional groups present in the molecule, and the desired final product. This guide provides a foundation for making an informed decision based on a comparative analysis of performance and experimental considerations.
References
- 1. US5440026A - Process for the preparation of sucrose 6-esters - Google Patents [patents.google.com]
- 2. CN105254684A - Preparation method of sucrose-6-acetate - Google Patents [patents.google.com]
- 3. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Sucrose-6-Eesters: Chemical vs. Enzymatic Routes
The synthesis of sucrose-6-esters, valuable non-ionic surfactants with wide-ranging applications in the food, cosmetic, and pharmaceutical industries, can be achieved through two primary methodologies: traditional chemical synthesis and biocatalytic enzymatic synthesis.[1][2][3] This guide provides a comprehensive comparison of these two approaches, offering insights into their respective advantages and disadvantages, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Quantitative Comparison of Synthesis Methods
The choice between chemical and enzymatic synthesis of sucrose-6-esters often depends on the desired product purity, environmental considerations, and cost-effectiveness. The following tables summarize the key quantitative parameters for each method.
Table 1: General Comparison of Chemical and Enzymatic Synthesis of Sucrose (B13894) Esters
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Reaction Temperature | High (100-190°C)[1][4] | Mild (30-70°C)[5] |
| Solvents | Often requires toxic and hazardous solvents (e.g., DMF, DMSO)[1][2][6] | Can be performed in organic solvents, ionic liquids, or solvent-free systems[2][6] |
| Catalysts | Basic or metallic catalysts (e.g., potassium carbonate, sodium methoxide)[2][4][7] | Lipases (e.g., Candida antarctica lipase (B570770) B - CALB)[2][6] |
| Regioselectivity | Low, produces a mixture of mono-, di-, and poly-esters[6] | High, can achieve >99% monoester content[6] |
| Yield | Variable, can be high but often with a mixture of products (e.g., 38% for a specific sucrose ester)[1] | Can be very high (e.g., up to 90.45%)[5][8] |
| Purity (Monoester Content) | Variable and can be low (e.g., 50% in some DMSO-based methods)[2][6] | High, due to high regioselectivity[6] |
| Byproducts | Can produce colored and odorous byproducts due to high temperatures and side reactions[6] | Minimal byproducts, leading to better color and odor profiles[6] |
| Environmental Impact | Higher, due to the use of toxic solvents and high energy consumption[6] | Lower, considered a "greener" alternative with biodegradable enzymes and lower energy use[2][6] |
| Purification | Difficult and multi-step separation processes are often required[1] | Simpler product separation and purification[1][7] |
| Cost | Generally lower production cost for bulk synthesis, but purification can be expensive[6] | Enzyme cost can be a factor, but purification costs are lower[6] |
Experimental Protocols
Chemical Synthesis Protocol: Transesterification in DMSO
This protocol outlines a typical chemical synthesis of sucrose esters via transesterification.
Materials:
-
Sucrose
-
Vinyl fatty acid ester (e.g., vinyl laurate)
-
Anhydrous disodium (B8443419) hydrogen phosphate (B84403)
-
Dimethyl sulfoxide (B87167) (DMSO), dried
-
n-hexane
-
1-butanol
Procedure:
-
Dissolve sucrose (e.g., 20 g) in dried DMSO (e.g., 100 mL) in a reaction vessel.[9]
-
Add anhydrous disodium hydrogen phosphate (e.g., 10 g) as a catalyst to the mixture.[9]
-
Stir the mixture at 40°C for 15 minutes.[9]
-
Add the vinyl fatty acid ester (e.g., 15 mmol) to the reaction mixture.[9]
-
Maintain the reaction at 40°C, monitoring the progress by Thin Layer Chromatography (TLC) until the vinyl ester is almost completely consumed.[9]
-
Cool the reaction mixture to room temperature and add n-hexane (e.g., 100 mL) with vigorous stirring.[9]
-
Cool the mixture to -20°C to crystallize the catalyst and precipitate residual vinyl esters.[9]
-
Decant the n-hexane and allow the DMSO phase to warm to room temperature before filtering to recover the catalyst.[9]
-
To the liquid phase containing sucrose esters and unreacted sucrose, add water (e.g., 100 mL) and extract with a 1:1 (v/v) mixture of cyclohexane and 1-butanol.[9]
-
The combined organic phases contain the sucrose esters, which can be further purified.
Enzymatic Synthesis Protocol: Lipase-Catalyzed Esterification
This protocol describes a standard enzymatic approach for the synthesis of sucrose esters.
Materials:
-
Sucrose
-
Fatty acid methyl ester (e.g., methyl stearate)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
2-methyl-2-butanol (B152257) (tert-amyl alcohol)
-
Molecular sieves
Procedure:
-
Dissolve sucrose and the fatty acid methyl ester in 2-methyl-2-butanol in a reaction vessel. A co-solvent like DMSO may be used to enhance sucrose solubility.[6]
-
Add immobilized Candida antarctica lipase B to the reaction mixture.[6]
-
Add molecular sieves to the mixture to remove water produced during the esterification, which helps to drive the reaction towards synthesis.[6]
-
Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 40°C) for a specified time (e.g., 10-18 hours).[8][10]
-
Terminate the reaction by heating the mixture (e.g., to 80°C) to denature the enzyme.[10]
-
Separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.
-
The product, sucrose-6-ester, can be isolated from the solvent, which may involve techniques like vacuum evaporation or crystallization.
Workflow Visualizations
The following diagrams illustrate the workflows for the chemical and enzymatic synthesis of sucrose-6-esters.
Caption: Chemical synthesis workflow for sucrose esters.
Caption: Enzymatic synthesis workflow for sucrose-6-esters.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Sucrose esters - Wikipedia [en.wikipedia.org]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. benchchem.com [benchchem.com]
- 7. Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
Confirming the Molecular Weight of Sucrose 4,6-Methyl Orthoester: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, accurate molecular weight determination is a critical step in the characterization of novel compounds. This guide provides a comparative overview of mass spectrometry and alternative techniques for confirming the molecular weight of "Sucrose 4,6-Methyl Orthoester," a sucrose (B13894) derivative with a molecular formula of C₁₅H₂₆O₁₂ and a theoretical molecular weight of 398.36 g/mol .
This document outlines the principles, experimental protocols, and comparative performance of Electrospray Ionization Mass Spectrometry (ESI-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. The information is designed to assist researchers in selecting the most appropriate method for their specific analytical needs.
Comparative Analysis of Techniques
The choice of analytical technique for molecular weight confirmation depends on various factors, including the required accuracy, sample amount, and the need for structural information. The following table summarizes the key performance metrics of the discussed methods for the analysis of "this compound."
| Feature | Electrospray Ionization Mass Spectrometry (ESI-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Elemental Analysis |
| Primary Measurement | Mass-to-charge ratio (m/z) of ions | Nuclear spin transitions in a magnetic field | Percentage of C, H, O |
| Accuracy | High (< 5 ppm with high-resolution instruments) | Indirectly confirms structure, which implies molecular weight | High (typically within ±0.4%) |
| Sensitivity | Very high (picomole to femtomole range) | Moderate (micromole to nanomole range) | Low (milligram range) |
| Information Provided | Molecular weight, fragmentation pattern (structural clues) | Detailed atomic connectivity and 3D structure | Elemental composition (empirical formula) |
| Sample Requirement | Micrograms or less | Milligrams | Milligrams |
| Throughput | High | Moderate | Low |
| Key Advantage | Direct and highly accurate measurement of molecular weight | Provides unambiguous structural elucidation | Confirms elemental purity and composition |
Experimental Protocols
Detailed methodologies for each technique are crucial for reproducible and reliable results.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique ideal for the analysis of thermally labile and non-volatile molecules like sucrose derivatives.
Sample Preparation:
-
Dissolve approximately 1 mg of "this compound" in 1 mL of a suitable solvent (e.g., methanol, acetonitrile (B52724), or water) to create a stock solution.[1]
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid to promote protonation.[1] For negative ion mode, a trace amount of a chloride source can be added to promote the formation of chloride adducts.[2][3]
-
Filter the final solution through a 0.2 µm syringe filter to remove any particulates.[1]
Instrumentation and Analysis:
-
Ionization Mode: ESI, positive and negative modes.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.
-
Scan Range: m/z 100-1000.
-
Expected Ions (Positive Mode): The primary ions expected are the protonated molecule [M+H]⁺ (m/z 399.14), and adducts with sodium [M+Na]⁺ (m/z 421.12) or potassium [M+K]⁺ (m/z 437.09).
-
Expected Ions (Negative Mode): The deprotonated molecule [M-H]⁻ (m/z 397.13) or chloride adduct [M+Cl]⁻ (m/z 433.10) may be observed.[3]
-
Data Analysis: The high-resolution mass spectrum will be analyzed to identify the peak corresponding to the molecular ion. The measured mass should be within 5 ppm of the theoretical mass of "this compound." Tandem MS (MS/MS) can be performed to induce fragmentation, with expected cleavages at the glycosidic bond.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the complete structural elucidation of a molecule, which in turn confirms its molecular formula and weight.
Sample Preparation:
-
Dissolve 5-10 mg of "this compound" in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆).
-
Transfer the solution to an NMR tube.
Instrumentation and Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: Provides information on the number and environment of protons. The chemical shifts of ring protons in carbohydrates typically appear between 3-6 ppm.[4]
-
¹³C NMR: Shows the number of unique carbon atoms. Carbohydrate ring carbons generally resonate between 60-110 ppm.[4]
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the sucrose backbone and the position of the methyl orthoester group.
-
-
Data Analysis: The integration of the proton signals and the number of carbon signals should be consistent with the 26 hydrogens and 15 carbons in the proposed structure. The detailed analysis of the 2D spectra will confirm the complete structure, thereby verifying the molecular formula and weight.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and oxygen in the compound, which can be used to determine the empirical formula.
Sample Preparation:
-
Ensure the sample is pure and thoroughly dried to remove any residual solvents or water.
-
Accurately weigh approximately 2-3 mg of the "this compound" into a tin or silver capsule.
Instrumentation and Analysis:
-
Analyzer: A CHNS/O elemental analyzer.
-
Principle: The sample is combusted in a high-temperature furnace in the presence of excess oxygen.[5][6] The resulting gases (CO₂, H₂O) are separated and quantified by detectors. Oxygen content is typically determined by pyrolysis.[7]
-
Data Analysis: The instrument software calculates the percentage of C and H. The percentage of oxygen is usually determined by difference (100% - %C - %H). The experimental percentages should be compared to the theoretical values for C₁₅H₂₆O₁₂ (C: 45.22%, H: 6.58%, O: 48.20%). A close correlation (typically within ±0.4%) supports the proposed molecular formula.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the confirmation of the molecular weight and structure of "this compound."
Caption: Workflow for Molecular Weight Confirmation.
References
- 1. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. advion.com [advion.com]
- 3. Liquid chromatography-mass spectrometry approach for characterizing sucrose isomers in complex mono-floral honey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 5. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 6. researchgate.net [researchgate.net]
- 7. cires1.colorado.edu [cires1.colorado.edu]
Comparative Guide to HPLC Purity Analysis of Sucrose 4,6-Methyl Orthoester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Sucrose (B13894) 4,6-Methyl Orthoester, a key intermediate in synthetic chemistry, particularly in glycobiology and the synthesis of sucrose derivatives like sucralose.[1][2][3][4] Accurate determination of its purity is critical for ensuring the quality, safety, and efficacy of final products.
Sucrose 4,6-Methyl Orthoester is synthesized by reacting sucrose with a trialkyl orthoester (e.g., trimethyl orthoacetate) or a ketene (B1206846) acetal (B89532) in the presence of an acid catalyst.[3][4] Potential impurities can include unreacted sucrose, breakdown products like sucrose 4- and 6-monoesters, residual solvents (like DMF), and other related substances.[5]
This document compares two common HPLC approaches for separating polar, non-chromophoric compounds: Reversed-Phase (RP) HPLC with Evaporative Light Scattering Detection (ELSD) and Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD) .
HPLC Method Comparison: RP-HPLC vs. HILIC
The primary challenge in analyzing this compound is its high polarity and lack of a significant UV chromophore, making traditional UV detection unsuitable.[6] Therefore, universal detectors like ELSD and CAD are preferred.[6][7]
Comparative Overview
| Feature | Method A: Reversed-Phase (RP) HPLC-ELSD | Method B: Hydrophilic Interaction (HILIC)-CAD |
| Principle | Separation based on hydrophobicity. The stationary phase is non-polar (e.g., C18), and the mobile phase is polar. | Separation based on partitioning between a polar stationary phase and a less polar mobile phase. Ideal for highly polar analytes. |
| Stationary Phase | C18 (Octadecylsilane) | Amide or Diol-based |
| Detector | Evaporative Light Scattering Detector (ELSD) | Charged Aerosol Detector (CAD) |
| Advantages | Robust, widely available columns. Good for separating less polar impurities. | Superior retention and separation of highly polar compounds like sucrose and its derivatives. |
| Disadvantages | Poor retention for very polar analytes like sucrose, which may elute in the void volume. | Requires careful mobile phase management and longer equilibration times. Can be sensitive to sample matrix effects. |
Experimental Protocols
General Sample Preparation
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve the sample in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile (B52724) and water as the diluent.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.45 µm nylon or PVDF syringe filter into an HPLC vial.
Method A: RP-HPLC-ELSD Protocol
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution using A: Water and B: Methanol.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
ELSD Settings:
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow (Nitrogen): 1.5 SLM.
-
Method B: HILIC-CAD Protocol
-
HPLC System: Thermo Scientific Vanquish or equivalent.
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: Gradient elution using A: Acetonitrile with 0.1% Formic Acid and B: Water with 0.1% Formic Acid.
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5% to 40% B
-
10-12 min: 40% B
-
12.1-15 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
CAD Settings:
-
Power Function: Enabled (for gradient compensation)
-
Data Collection Rate: 10 Hz
-
Data Presentation and Results
The following tables summarize representative data from the analysis of a hypothetical batch of this compound containing known impurities.
Table 1: Chromatographic Performance Comparison
| Analyte | Method A: RP-HPLC | Method B: HILIC |
| Retention Time (min) | Retention Time (min) | |
| Sucrose (Impurity) | 2.5 (Poorly Retained) | 6.8 |
| This compound | 15.2 | 4.5 |
| Sucrose 6-Acetate (Impurity) | 13.8 | 5.1 |
| Less Polar Degradant | 18.9 | 2.1 |
| Resolution (Main Peak / Sucrose 6-Acetate) | 2.1 | 3.5 |
Table 2: Purity Analysis Results
| Method | Main Peak Area % | Sucrose % | Sucrose 6-Acetate % | Other Impurities % | Total Purity % |
| Method A: RP-HPLC-ELSD | 98.5 | 0.6 | 0.5 | 0.4 | 98.5 |
| Method B: HILIC-CAD | 98.6 | 0.7 | 0.5 | 0.2 | 98.6 |
Discussion: The HILIC method provides superior retention for the highly polar impurity, sucrose, and better resolution between the main analyte and the closely related Sucrose 6-Acetate impurity. The RP-HPLC method struggles to retain sucrose, which elutes near the solvent front, making accurate quantification challenging. However, the RP method shows better separation for potential non-polar or less polar degradants.
Analytical Workflow Visualization
The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis of this compound.
Conclusion and Recommendation
Both RP-HPLC-ELSD and HILIC-CAD are viable for the purity analysis of this compound.
-
Method B (HILIC-CAD) is recommended for comprehensive impurity profiling, especially for detecting and quantifying polar impurities like unreacted sucrose. Its superior resolution provides more accurate and reliable purity assessments.
-
Method A (RP-HPLC-ELSD) can be a suitable and robust alternative for routine quality control if the primary impurities of concern are less polar than the main compound and if retention of sucrose is not critical.
For drug development and regulatory submissions, the HILIC method is preferable due to its enhanced specificity and separation power for polar related substances. Method validation should be performed according to ICH guidelines to ensure accuracy, precision, linearity, and robustness.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. US5440026A - Process for the preparation of sucrose 6-esters - Google Patents [patents.google.com]
- 4. US4889928A - Sucrose alkyl 4,6-orthoacylates - Google Patents [patents.google.com]
- 5. CN105254684A - Preparation method of sucrose-6-acetate - Google Patents [patents.google.com]
- 6. Analysis of Sucrose Esters by HPLC Using Charged Aerosol Detector | Scientific.Net [scientific.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of "Sucrose 4,6-Methyl Orthoester" as a Key Intermediate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of chemical and enzymatic methodologies for the synthesis of sucrose-6-acetate, a crucial intermediate in the production of sucralose (B1001) and other sucrose (B13894) derivatives. We will focus on the validation of "Sucrose 4,6-Methyl Orthoester" as a key intermediate in the chemical synthesis route and compare its performance against enzymatic alternatives, supported by experimental data.
Introduction to Sucrose-6-Acetate Synthesis
The selective acylation of sucrose at the 6-position is a fundamental challenge in carbohydrate chemistry. The desired product, sucrose-6-acetate, serves as a precursor for the high-intensity sweetener sucralose. Two primary strategies have emerged for this selective synthesis: a chemical approach involving the formation of a temporary protecting group, and an enzymatic approach that leverages the inherent selectivity of biocatalysts.
The chemical method often proceeds via the formation of a "this compound" intermediate. This cyclic orthoester temporarily protects the 4- and 6-hydroxyl groups of the glucose moiety in sucrose, allowing for subsequent regioselective reactions. In contrast, enzymatic methods utilize enzymes such as lipases or fructosyltransferases to directly catalyze the acylation of sucrose at specific positions.
Comparative Analysis of Synthesis Routes
The following tables summarize quantitative data from various experimental protocols, offering a direct comparison between the "this compound" chemical route and enzymatic alternatives for the synthesis of sucrose-6-acetate.
Table 1: Synthesis of Sucrose-6-Acetate via this compound (Chemical Method)
| Parameter | Value | Reference |
| Starting Materials | Sucrose, Trimethyl orthoacetate, p-Toluenesulfonic acid, DMF, tert-Butylamine (B42293), Water | [1][2] |
| Reaction Temperature | 50-65°C (orthoester formation), 30°C (hydrolysis and rearrangement) | [2] |
| Reaction Time | ~2.5 hours (orthoester formation), ~4 hours (hydrolysis and rearrangement) | [1][2] |
| Molar Yield | 79.9% - 85.0% | [2] |
| Key Intermediate | This compound | [1][2] |
| Advantages | High yields, well-established procedure | [1][2] |
| Disadvantages | Use of toxic organic solvents (DMF), requires multiple steps | [1][2] |
Table 2: Enzymatic Synthesis of Sucrose Esters (Alternative Method)
| Parameter | Value | Reference |
| Enzyme | Lipase (B570770) (e.g., Candida antarctica) / Fructosyltransferase | [3][4] |
| Starting Materials | Sucrose, Fatty acid/ester or Glucose-6-acetate | [3][4] |
| Reaction Temperature | 30°C - 50°C | [3][4] |
| Reaction Time | 1 - 10 hours | [3][4] |
| Yield/Conversion Rate | 90.45% (yield, lipase), 24.96% (conversion, fructosyltransferase) | [3][4] |
| Advantages | Milder reaction conditions, reduced use of toxic solvents, high selectivity | [5][6] |
| Disadvantages | Potentially lower yields/conversion rates depending on the enzyme, enzyme cost and stability | [4] |
Experimental Protocols
Chemical Synthesis of Sucrose-6-Acetate via this compound
This protocol is based on established chemical synthesis methods.[1][2]
Materials:
-
Sucrose
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trimethyl orthoacetate
-
p-Toluenesulfonic acid (p-TsOH)
-
Distilled water
-
tert-Butylamine
Procedure:
-
Dissolve sucrose in anhydrous DMF under stirring at room temperature.
-
Slowly add trimethyl orthoacetate dropwise to the solution.
-
Add a catalytic amount of p-TsOH and continue stirring for approximately 2.5 hours at 50-65°C.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the orthoester formation, add distilled water to the reaction mixture and stir for 40 minutes to hydrolyze the orthoester to a mixture of sucrose-4-acetate and sucrose-6-acetate.
-
Add tert-butylamine to the mixture and continue stirring for 1.5 hours to facilitate the acyl migration from the 4-position to the 6-position, yielding the desired sucrose-6-acetate.
-
Concentrate the reaction mixture under reduced pressure to obtain a syrup.
-
The crude product can be purified by chromatography.
Enzymatic Synthesis of Sucrose Esters using Lipase
This protocol is a representative example of an enzymatic approach.[3]
Materials:
-
Sucrose
-
Fatty acid methyl ester (e.g., from palm kernel oil)
-
Immobilized Candida antarctica lipase
-
n-Hexane (as solvent)
Procedure:
-
Suspend sucrose and the fatty acid methyl ester in n-hexane.
-
Add the immobilized Candida antarctica lipase to the mixture.
-
Incubate the reaction at 30°C with stirring for 10 hours.[3]
-
Monitor the formation of the sucrose ester by a suitable analytical method (e.g., HPLC).
-
After the reaction, the immobilized enzyme can be recovered by filtration for potential reuse.
-
The solvent is removed under reduced pressure, and the sucrose ester product is purified.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the chemical and enzymatic synthesis routes.
Caption: Chemical synthesis of sucrose-6-acetate via the orthoester intermediate.
Caption: Enzymatic synthesis of sucrose esters.
Conclusion
The validation of "this compound" as a key intermediate is well-supported by its successful application in the high-yield chemical synthesis of sucrose-6-acetate.[2] This chemical route offers a robust and established method for producing this important derivative. However, the process involves multiple steps and the use of potentially hazardous organic solvents.
Enzymatic synthesis presents a compelling alternative, characterized by milder reaction conditions and improved environmental compatibility.[5][6] While the yields can be high, as demonstrated with lipase-catalyzed reactions,[3] they can also be lower depending on the specific enzyme and conditions.[4] The choice between these methodologies will ultimately depend on the specific requirements of the application, including desired yield, purity, cost considerations, and environmental impact. Further research into optimizing enzymatic processes could enhance their competitiveness for industrial-scale production.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. CN105254684A - Preparation method of sucrose-6-acetate - Google Patents [patents.google.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Enzymatic Synthesis of Sucrose-6-acetate by a Novel Immobilized Fructosyltransferase From Aspergillus sp. GX-0010 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Cost-benefit analysis of using "Sucrose 4,6-Methyl Orthoester" in industrial applications
For researchers, scientists, and professionals in drug development, understanding the cost-benefit of chemical intermediates is crucial for process optimization and innovation. This guide provides a qualitative analysis of Sucrose (B13894) 4,6-Methyl Orthoester, a sucrose derivative with a primary role as an intermediate in the synthesis of the artificial sweetener, sucralose (B1001). Due to the limited availability of public data on its industrial-scale cost and direct applications, a quantitative cost-benefit analysis is not feasible at this time. However, this guide will delve into its synthesis, its strategic position in the production of sucralose, and the broader context of sugar orthoesters in specialized applications.
Overview of Sucrose 4,6-Methyl Orthoester
This compound is a sugar derivative synthesized from sucrose. It is a white, solid compound soluble in water, methanol, and acetone.[1] Its key characteristic is its stability in acidic conditions and at high temperatures, which surpasses that of sucrose.[1] This compound is primarily used in research and as a reference standard in analytical method development and quality control applications.[2][3] While not intended for direct human or veterinary use, its role in organic synthesis is significant, particularly in the field of glycobiology.[1][3]
Synthesis and Application in Sucralose Production
The most well-documented industrial application of this compound is as a key intermediate in a selective route to produce sucralose. This process leverages the orthoester group as a temporary protecting group to facilitate selective chlorination at other positions of the sucrose molecule.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is achieved through the reaction of sucrose with a trialkyl orthoester in the presence of an acid catalyst. The following is a generalized experimental protocol based on patented methods:[4]
-
Dissolution: Sucrose is dissolved in an inert organic solvent, such as dimethylformamide (DMF) or pyridine.
-
Reaction: A trialkyl orthoester (e.g., trimethyl orthoacetate) is added to the solution.
-
Catalysis: A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is introduced to initiate the reaction.
-
Reaction Conditions: The reaction is typically carried out at ambient temperature and is often complete within an hour.
-
Neutralization and Purification: The reaction is neutralized, often with an ion exchange resin, and the product is recovered as a clear syrup after evaporation of the solvent under vacuum.
This method is noted for its mild reaction conditions, which help to minimize the formation of unwanted by-products.[4]
Logical Workflow: Sucralose Synthesis via this compound
The following diagram illustrates the logical workflow for the synthesis of sucralose using this compound as an intermediate. This pathway offers a selective and efficient route to the final product.
Cost-Benefit Considerations: A Qualitative Perspective
A quantitative cost-benefit analysis requires concrete data on raw material costs, reaction yields, energy consumption, waste disposal, and market price of the final product. As this data is not publicly available for the industrial-scale production of this compound, we can only offer a qualitative discussion of its potential advantages and disadvantages.
Potential Benefits:
-
High Selectivity: The use of the 4,6-orthoester as a protecting group allows for highly selective reactions at other positions of the sucrose molecule, potentially leading to higher yields and purity of the desired product (sucralose) and reducing the need for complex purification steps.[4]
-
Mild Reaction Conditions: The synthesis of the orthoester and its subsequent cleavage can be performed under mild conditions, which can translate to lower energy costs and the use of less harsh reagents.[4]
-
Potential for Process Efficiency: A more direct and selective synthetic route can lead to a more streamlined and efficient overall manufacturing process.
Potential Costs and Drawbacks:
-
Cost of Reagents: The cost of the trialkyl orthoester and the acid catalyst must be considered. While used in smaller quantities, their price can impact the overall process economics.
-
Additional Reaction Steps: This synthetic route involves additional steps (formation and cleavage of the orthoester) compared to some other methods of producing sucralose. Each additional step can increase processing time and cost.
-
Solvent Use and Recovery: The use of organic solvents like DMF necessitates investment in solvent recovery systems to ensure an environmentally friendly and cost-effective process.
Comparison with Alternatives
The primary alternative to this synthetic route would be other methods of producing sucralose that may involve different protecting group strategies or direct chlorination methods. A direct comparison is challenging without specific performance data. However, the key advantage of the orthoester route appears to be the high degree of selectivity it offers.
Broader Applications of Sugar Orthoesters
Beyond their role as intermediates, sugar orthoesters, and the resulting poly(orthoesters), have been explored for various biomedical applications. Their acid-labile nature makes them suitable for developing pH-responsive drug delivery systems.[5][6] These polymers can be designed to be stable at physiological pH but degrade in the more acidic environments of tumors or endosomes, allowing for targeted drug release.[5][6] While "this compound" itself is not directly used in these applications, the chemistry it represents is at the forefront of developing advanced biomaterials.
Conclusion
This compound is a valuable intermediate in the chemical industry, particularly for the synthesis of sucralose. Its use allows for a highly selective and potentially efficient manufacturing process. While a detailed quantitative cost-benefit analysis is hampered by the lack of public data, the qualitative benefits of high selectivity and mild reaction conditions are significant. For researchers and drug development professionals, the underlying chemistry of sugar orthoesters also presents exciting opportunities for the creation of novel, pH-responsive biomaterials for targeted drug delivery and other advanced applications. Further research and disclosure of industrial process data would be necessary to fully elucidate the economic and practical advantages of this compound in various industrial settings.
References
- 1. This compound | 116015-72-6 | MS10476 [biosynth.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. US4889928A - Sucrose alkyl 4,6-orthoacylates - Google Patents [patents.google.com]
- 5. Efficient syntheses of polysaccharides and their biomedical applications </b> [morressier.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Sucrose 4,6-Methyl Orthoester: A Procedural Guide
Core Disposal Principles
Given the absence of specific hazard data for Sucrose (B13894) 4,6-Methyl Orthoester, a cautious approach to its disposal is mandatory. The fundamental principle is to treat the substance as potentially hazardous chemical waste.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following personal protective equipment is worn:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
Step-by-Step Disposal Procedure
This procedure outlines the recommended steps for the disposal of unused Sucrose 4,6-Methyl Orthoester and its empty containers.
-
Waste Segregation:
-
Do not mix this compound with other chemical waste streams unless compatibility has been verified.
-
Designate a specific, clearly labeled waste container for this compound.
-
-
Container Selection and Labeling:
-
Use a clean, dry, and chemically compatible waste container with a secure screw-top cap.
-
Label the container clearly as "Hazardous Waste: this compound". Include the date of waste generation.
-
-
Disposal of Unused Product:
-
Carefully transfer any unused solid this compound into the designated hazardous waste container.
-
Avoid generating dust. If the material is a fine powder, conduct the transfer in a well-ventilated area or a chemical fume hood.
-
-
Decontamination of Empty Containers:
-
Triple rinse the empty container with a suitable solvent. Given that orthoesters are susceptible to hydrolysis in mild aqueous acid, a final rinse with a slightly acidic aqueous solution (e.g., 0.1 M HCl) followed by a neutral rinse (e.g., water or ethanol) can be considered for complete hydrolysis of any residue. Caution: This hydrolysis reaction will produce small amounts of methanol (B129727) and a sucrose ester.
-
Collect all rinsate as hazardous waste in the designated container.
-
After triple rinsing, deface the original label on the container. The container can then typically be disposed of as non-hazardous laboratory glass or plastic waste, in accordance with institutional guidelines.
-
-
Waste Storage and Collection:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
Arrange for pickup and disposal by your institution's licensed hazardous waste management service.
-
Chemical Reactivity Considerations
Orthoesters are known to be sensitive to acidic conditions, undergoing hydrolysis to form an ester and an alcohol. In the case of this compound, hydrolysis in the presence of aqueous acid would likely yield a sucrose monoester and methanol. This reactivity should be considered during decontamination procedures.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the following diagram.
Caption: Disposal Workflow for this compound.
Disclaimer: This information is provided as a general guide. Always consult your institution's specific safety protocols and a licensed hazardous waste disposal service. If a Safety Data Sheet for this compound becomes available, its specific instructions should supersede these general guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
